Product packaging for 3-(Difluoromethoxy)benzoic acid(Cat. No.:CAS No. 4837-19-8)

3-(Difluoromethoxy)benzoic acid

Cat. No.: B454691
CAS No.: 4837-19-8
M. Wt: 188.13g/mol
InChI Key: OKKDGIXOKWOMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Difluoromethoxy)benzoic acid ( 4837-19-8) is a high-purity, white to off-white crystalline powder with a molecular formula of C8H6F2O3 and a molecular weight of 188.13 g/mol. This compound serves as a valuable benzoic acid derivative and versatile building block in organic synthesis and medicinal chemistry. The distinct physicochemical properties, including a melting point of 105°C and a boiling point of 287.3°C at 760 mmHg, make it suitable for various research applications . In pharmaceutical research, this compound functions as a key synthetic intermediate for developing active pharmaceutical ingredients (APIs) and other complex molecules. The difluoromethoxy group attached at the meta position of the benzoic acid ring enhances the molecule's metabolic stability and influences its lipophilicity, which are critical parameters in drug design . Researchers also utilize this compound in materials science for creating advanced polymers and organic electronic materials, leveraging its specific fluorine-based electronic characteristics . This product is offered with a guaranteed purity of 99% and is accompanied by a comprehensive Certificate of Analysis (COA). It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Please refer to the safety data sheet for proper handling guidelines, as the compound may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B454691 3-(Difluoromethoxy)benzoic acid CAS No. 4837-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDGIXOKWOMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357078
Record name 3-(Difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-19-8
Record name 3-(Difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique difluoromethoxy substituent can significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability, making it a valuable building block in the design of novel compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance Off-white to light brown solid
Melting Point 105 °C
Boiling Point 287.3 ± 30.0 °C (Predicted)
Density 1.370 ± 0.06 g/cm³ (Predicted)
pKa 3.89 ± 0.10 (Predicted)
CAS Number 4837-19-8

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of benzoic acid derivatives.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating bath (e.g., paraffin oil)

  • Mortar and pestle

Procedure:

  • A small amount of the solid sample is finely powdered using a mortar and pestle.[1]

  • A capillary tube is sealed at one end by heating it in a flame.[2][3]

  • The open end of the capillary tube is pressed into the powdered sample to introduce a small amount of the compound.

  • The capillary tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

  • The thermometer and capillary tube assembly are immersed in a heating bath (e.g., Thiele's tube filled with paraffin oil).[3]

  • The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[4]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[1]

  • The melting point is reported as the range T1-T2.[5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Principle: A small amount of the liquid is heated, and the temperature at which it boils is recorded. For small sample quantities, the Siwoloboff method is often employed.

Apparatus:

  • Thiele tube or other heating bath

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source

Procedure (Siwoloboff Method):

  • A small volume of the liquid sample (about 0.5 mL) is placed in a small test tube.[6]

  • A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube containing the liquid.[7]

  • The test tube is attached to a thermometer and immersed in a heating bath.[6]

  • The bath is heated gradually until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]

  • The heating is then stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Solvent (e.g., water or a mixed solvent system like acetonitrile-water)[8][9]

Procedure:

  • A known amount of the benzoic acid derivative is dissolved in a suitable solvent to prepare a solution of known concentration.[8]

  • The pH electrode is calibrated using standard buffer solutions.

  • The acid solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • The standardized base solution is added in small, known increments from the burette.

  • After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • The titration is continued until the pH has passed the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa can be determined from the pH at the half-equivalence point.[8][9]

Spectral Data

  • ¹H NMR: Signals corresponding to the aromatic protons and the proton of the difluoromethoxy group would be expected. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The difluoromethoxy proton would appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: Signals for the seven carbon atoms in distinct chemical environments would be observed. The carboxylic acid carbon would be significantly downfield (typically >165 ppm). The carbon of the difluoromethoxy group would show a triplet due to one-bond coupling with the fluorine atoms.[10]

  • FTIR: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-O stretching vibrations, and absorptions corresponding to the aromatic ring and C-F bonds.[11]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[12]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and spectral characterization of a synthesized chemical compound like this compound.

G Workflow for Physical and Spectral Characterization start Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) start->purification physical_props Physical Property Determination purification->physical_props spectral_analysis Spectroscopic Analysis purification->spectral_analysis melting_point Melting Point physical_props->melting_point boiling_point Boiling Point physical_props->boiling_point pka pKa Determination physical_props->pka data_analysis Data Analysis and Structure Confirmation melting_point->data_analysis boiling_point->data_analysis pka->data_analysis nmr NMR (¹H, ¹³C) spectral_analysis->nmr ftir FTIR spectral_analysis->ftir ms Mass Spectrometry spectral_analysis->ms nmr->data_analysis ftir->data_analysis ms->data_analysis end Characterized Compound data_analysis->end

Figure 1. A logical workflow for the characterization of a chemical compound.

References

3-(Difluoromethoxy)benzoic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Difluoromethoxy)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid featuring a difluoromethoxy group at the meta-position of the benzene ring.

Chemical Structure:

CAS Number: 4837-19-8

Physicochemical Properties

The introduction of the difluoromethoxy group significantly influences the electronic and lipophilic properties of the benzoic acid scaffold, which can be advantageous in the design of novel therapeutic agents.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃N/A
Molecular Weight 188.13 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 105-107 °CN/A
Boiling Point 287.3 °C at 760 mmHgN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.N/A
pKa Not availableN/A

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)
  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Addition of Difluoromethylating Agent: A difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa) (2-3 equivalents), is added to the mixture.

  • Reaction: The reaction mixture is heated to a temperature between 100-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the crude product.

  • Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectral Data (Predicted)

No experimentally determined spectral data for this compound were found in the reviewed literature. The following tables provide predicted spectral characteristics based on the analysis of structurally related compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~7.8-8.0Multiplet2HAromatic CH
~7.4-7.6Multiplet2HAromatic CH
~6.8 (t, JHF ≈ 74 Hz)Triplet1H-OCHF₂
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~167-COOH
~158C-O
~131Aromatic CH
~130Aromatic C-COOH
~125Aromatic CH
~122Aromatic CH
~118 (t, JCF ≈ 258 Hz)-OCHF₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
1600, 1470MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch (carboxylic acid)
1000-1150StrongC-F stretch (difluoromethoxy)
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
188[M]⁺ (Molecular ion)
171[M - OH]⁺
143[M - COOH]⁺
137[M - OCHF₂]⁺

Applications in Drug Development and Medicinal Chemistry

The difluoromethoxy group is a valuable substituent in medicinal chemistry, often used as a bioisostere for other functional groups to modulate physicochemical and pharmacokinetic properties. The introduction of the -OCHF₂ group can lead to:

  • Increased Lipophilicity: Enhancing membrane permeability and oral absorption.

  • Improved Metabolic Stability: The C-F bonds are resistant to metabolic cleavage, potentially increasing the half-life of a drug.

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the carboxylic acid group, influencing its binding to biological targets.

While there is no direct evidence of this compound being a key intermediate in a marketed drug, its structural motif is of significant interest. A related, more complex molecule, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid , is a known intermediate in the synthesis of Roflumilast , a phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).

Furthermore, studies on 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid have shown its potential to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway, suggesting its relevance in research related to idiopathic pulmonary fibrosis.[1] This indicates that the difluoromethoxybenzoic acid scaffold could be a valuable starting point for the development of new therapeutic agents.

Hypothetical Signaling Pathway Involvement

Based on the known biological activity of the structurally related compound 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, a hypothetical involvement of compounds from this class in the TGF-β/Smad signaling pathway can be postulated. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various fibrotic diseases and cancer.

// Nodes TGF_beta [label="TGF-β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta_R [label="TGF-β Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Smad2_3 [label="Smad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Smad2_3 [label="p-Smad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad_complex [label="Smad Complex", shape=ellipse, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_transcription [label="Gene Transcription\n(e.g., α-SMA, Collagen)", fillcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzoic_acid_derivative [label="3-(Difluoromethoxy)benzoic\nAcid Derivative (Hypothetical)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TGF_beta -> TGF_beta_R [label="Binds"]; TGF_beta_R -> Smad2_3 [label="Phosphorylates"]; Smad2_3 -> p_Smad2_3; p_Smad2_3 -> Smad_complex; Smad4 -> Smad_complex; Smad_complex -> Nucleus [label="Translocates to"]; Nucleus -> Gene_transcription [label="Initiates"]; Gene_transcription -> Fibrosis;

// Inhibition Benzoic_acid_derivative -> Smad2_3 [label="Inhibits Phosphorylation", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Hypothetical modulation of the TGF-β/Smad pathway by a benzoic acid derivative.

This diagram illustrates a potential mechanism where a derivative of this compound could interfere with the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade that leads to gene transcription associated with fibrosis. This represents a plausible area of investigation for compounds based on this scaffold.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, its structural features and the biological activity of related compounds suggest that it is a promising scaffold for the development of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(difluoromethoxy)benzoic acid, a key building block in the development of various pharmaceutical compounds. The document details the core chemical transformations, presents quantitative data for analogous reactions, and offers detailed experimental protocols. Visualizations of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved. The synthesis primarily proceeds through a two-step sequence: the O-difluoromethylation of a 3-hydroxybenzoic acid precursor, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a lipophilic hydrogen bond donor and can significantly impact a molecule's conformation and metabolic stability. This compound is a crucial intermediate in the synthesis of a range of biologically active molecules. This guide focuses on the prevalent and practical synthetic routes to this compound, emphasizing the key reaction of O-difluoromethylation of phenolic precursors.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from a readily available precursor, methyl 3-hydroxybenzoate.

Step 1: O-Difluoromethylation of Methyl 3-Hydroxybenzoate

The key transformation is the introduction of the difluoromethoxy group onto the phenolic oxygen of methyl 3-hydroxybenzoate. This is typically achieved through the generation of difluorocarbene (:CF₂), which then reacts with the phenoxide intermediate. A common and practical source of difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate.

Step 2: Hydrolysis of Methyl 3-(Difluoromethoxy)benzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation typically carried out under basic conditions followed by acidification.

Quantitative Data

The following table summarizes typical yields for the O-difluoromethylation of various phenolic substrates using sodium chlorodifluoroacetate, which are analogous to the first step in the synthesis of this compound.

Starting PhenolDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-(3-chloro-4-hydroxyphenyl)ethan-1-oneSodium chlorodifluoroacetateCs₂CO₃DMF/H₂O100294[1]
3-cyclo propyl methoxy-4-hydroxy benzaldehydeSodium chlorodifluoroacetateK₂CO₃DMAc120890[2]
3-cyclo propyl methoxy-4-hydroxy benzaldehydeSodium chlorodifluoroacetateK₂CO₃DMSO1201285[2]
Methyl 4-hydroxy-3-iodobenzoateSodium chlorodifluoroacetateK₂CO₃DMFNot SpecifiedNot Specified99[3]

Experimental Protocols

Step 1: Synthesis of Methyl 3-(Difluoromethoxy)benzoate

Materials:

  • Methyl 3-hydroxybenzoate

  • Sodium chlorodifluoroacetate

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq.).

  • Add cesium carbonate (1.5 - 2.0 eq.) or potassium carbonate (2.0 - 3.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or DMAc to the flask.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add sodium chlorodifluoroacetate (2.5 - 3.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure methyl 3-(difluoromethoxy)benzoate.

Step 2: Synthesis of this compound

Materials:

  • Methyl 3-(difluoromethoxy)benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl, e.g., 1 M or 2 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3-(difluoromethoxy)benzoate (1.0 eq.) in a mixture of methanol or THF and water.

  • Add sodium hydroxide (2.0 - 3.0 eq.) or lithium hydroxide (2.0 - 3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.

  • A precipitate of this compound should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).

  • Collect the precipitate by filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to yield pure this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: O-Difluoromethylation cluster_step2 Step 2: Hydrolysis MHB Methyl 3-Hydroxybenzoate Phenoxide Methyl 3-Oxidobenzoate (Phenoxide Intermediate) MHB->Phenoxide Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) MDMB Methyl 3-(Difluoromethoxy)benzoate Phenoxide->MDMB ClCF₂CO₂Na Heat MDMB_hydrolysis Methyl 3-(Difluoromethoxy)benzoate Carboxylate 3-(Difluoromethoxy)benzoate (Carboxylate Intermediate) MDMB_hydrolysis->Carboxylate Base (e.g., NaOH) H₂O/MeOH DFMBA This compound Carboxylate->DFMBA Acid (e.g., HCl)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for O-Difluoromethylation

Experimental_Workflow start Start reagents Combine Methyl 3-Hydroxybenzoate, Base, and Solvent start->reagents phenoxide Stir at RT to form Phenoxide reagents->phenoxide add_reagent Add Sodium Chlorodifluoroacetate phenoxide->add_reagent reaction Heat and Stir (100-120 °C) add_reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 3-(Difluoromethoxy)benzoate purification->product

Caption: Experimental workflow for the O-difluoromethylation step.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two-step pathway involving O-difluoromethylation of methyl 3-hydroxybenzoate followed by ester hydrolysis is a robust and scalable method. This guide provides the necessary theoretical background, practical experimental details, and visual aids to enable researchers to successfully synthesize this important building block. Careful optimization of reaction conditions, based on the analogous examples provided, will be key to achieving high yields and purity.

References

Spectroscopic Profile of 3-(Difluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1m2HAr-H
~7.5 - 7.7m1HAr-H
~7.3 - 7.5m1HAr-H
6.6 - 7.2 (t, J ≈ 73 Hz)t1H-OCHF₂
~11 - 13br s1H-COOH

Predicted in CDCl₃. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~170 - 175-COOH
~150 - 155C-O (aromatic)
~131 - 134Ar-C
~125 - 128Ar-C
~120 - 123Ar-C
~115 - 119 (t, J ≈ 260 Hz)-OCHF₂
~110 - 114Ar-C

Predicted in CDCl₃. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (ppm)MultiplicityAssignment
~ -75 to -85d-OCHF₂

Predicted with CFCl₃ as a reference. The signal will be a doublet due to coupling with the proton of the difluoromethoxy group.

Table 4: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
1200-1300StrongC-O stretch (Carboxylic acid)
1000-1150StrongC-F stretch
1580-1610, 1450-1500Medium-StrongC=C stretch (Aromatic)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
188Moderate[M]⁺ (Molecular Ion)
171Low[M-OH]⁺
143Moderate[M-COOH]⁺
123Strong[M-OCHF₂]⁺
105Very Strong[C₆H₅CO]⁺
77Strong[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and to avoid interference with the signals of interest.[1][2][3][4]

  • Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • For ¹⁹F NMR, a specific probe or tuning of a broadband probe to the fluorine frequency is required.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using a known internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C NMR) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid) :

    • KBr Pellet Method : Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5][6][7] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5][8]

  • Background Spectrum : Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.[8]

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. If coupled with gas chromatography (GC-MS), the sample is first vaporized and passed through the GC column.[9]

  • Ionization (Electron Ionization - EI) : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11][12]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation : The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides information about its structure.[13]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation & Reporting Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Intro Direct Insertion or GC Inlet Sample->MS_Intro NMR_Acq Data Acquisition (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Interpretation Spectral Interpretation NMR_Data->Interpretation IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Interpretation MS_Ion Electron Ionization MS_Intro->MS_Ion MS_Acq Mass Analysis MS_Ion->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure Report Technical Report Structure->Report

A generalized workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 3-(Difluoromethoxy)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for 3-(Difluoromethoxy)benzoic acid in common organic solvents. This technical guide is designed to bridge that gap for researchers, scientists, and drug development professionals by providing detailed experimental protocols to determine the solubility of this compound. Additionally, it offers insights into the expected solubility behavior based on the properties of analogous compounds.

Understanding the Compound: Physicochemical Properties

This compound is a solid, fluorinated aromatic carboxylic acid. Its structure, featuring a difluoromethoxy group and a carboxylic acid moiety on a benzene ring, suggests a moderate polarity. The presence of the fluorine atoms can influence its intermolecular interactions and, consequently, its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆F₂O₃[1][2]
Molecular Weight188.13 g/mol [1]
Melting Point105 °C[1]
Boiling Point287.3 °C at 760 mmHg[1]
AppearanceSolid[1]

Experimental Determination of Solubility

The absence of published data necessitates experimental determination of the solubility of this compound in various organic solvents. The following are standard and reliable methods that can be employed.

Equilibrium (Shake-Flask) Method Coupled with Gravimetric Analysis

This is a classical and straightforward method to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A minimum of 24-48 hours is generally recommended to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the solid residue.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      • S (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

      • S (mol/L) = (Mass of residue (g) / Molecular Weight of compound ( g/mol )) / (Volume of supernatant taken (L))

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Gravimetric Analysis prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 sep1 Allow suspension to settle prep2->sep1 sep2 Filter supernatant at constant temperature sep1->sep2 ana1 Transfer known volume of filtered supernatant to pre-weighed container sep2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh container with solid residue ana2->ana3 ana4 Calculate solubility ana3->ana4

Figure 1. Workflow for Gravimetric Solubility Determination.
UV/Vis Spectrophotometry or HPLC-UV Method

For compounds with a chromophore, such as this compound, UV/Vis spectrophotometry or High-Performance Liquid Chromatography with a UV detector (HPLC-UV) can be used for quantification. These methods are generally faster and require smaller sample volumes than the gravimetric method.

Experimental Protocol:

  • Preparation of Saturated Solution and Phase Separation:

    • Follow steps 1 and 2 as described in the gravimetric method.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer, or inject a known volume of each standard into an HPLC-UV system and record the peak area.

    • Plot a calibration curve of absorbance or peak area versus concentration.

  • Analysis of the Saturated Solution:

    • Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or inject the diluted sample into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

G cluster_prep Preparation cluster_calib Calibration cluster_analysis Sample Analysis prep1 Prepare saturated solution and filter ana1 Dilute filtered supernatant prep1->ana1 prep2 Prepare standard solutions of known concentrations calib1 Analyze standard solutions (UV/Vis or HPLC-UV) prep2->calib1 calib2 Generate calibration curve (Absorbance/Peak Area vs. Concentration) calib1->calib2 ana3 Determine concentration from calibration curve calib2->ana3 ana2 Analyze diluted sample ana1->ana2 ana2->ana3 ana4 Calculate original solubility ana3->ana4

Figure 2. Workflow for Spectroscopic/Chromatographic Solubility Determination.

Expected Solubility Trends and Solvent Selection

While quantitative data is unavailable, the solubility of this compound can be qualitatively predicted based on the principle of "like dissolves like" and by comparing it to benzoic acid.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the carboxylic acid group capable of hydrogen bonding, good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is also anticipated in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected in nonpolar solvents as the polar carboxylic acid and difluoromethoxy groups will have unfavorable interactions with the nonpolar solvent molecules.

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed.

Studies on benzoic acid have shown it to be freely soluble in ethanol, acetone, and diethyl ether, and slightly soluble in water. It is reasonable to expect a similar, though not identical, solubility pattern for this compound.

Applications in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The difluoromethoxy group is often incorporated into drug candidates to improve metabolic stability and enhance lipophilicity, which can in turn affect solubility and permeability. Determining the solubility of this compound in various pharmaceutically relevant solvents is a crucial step in its potential development as a drug or an intermediate in drug synthesis.

Conclusion

Although quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary experimental protocols to determine this crucial physicochemical property. By employing standard methods such as the shake-flask method with gravimetric or spectroscopic analysis, scientists can generate the reliable data needed to advance their research and development efforts, particularly in the field of drug discovery. The structural similarity to benzoic acid provides a useful, albeit qualitative, guide to its expected solubility behavior in a range of organic solvents.

References

3-(Difluoromethoxy)benzoic acid suppliers and purity grades

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Difluoromethoxy)benzoic acid for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. This group is known to improve metabolic stability, increase lipophilicity, and modulate the acidity of the carboxylic acid moiety, making it a valuable functional group in the design of novel therapeutic agents.[1][2] Its utility is demonstrated in the synthesis of intermediates for drugs targeting a range of diseases, from respiratory conditions to cystic fibrosis.[3][4][5] This guide provides a comprehensive overview of this compound, including its suppliers, purity grades, physicochemical properties, and its role in experimental research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [6]
CAS Number 4837-19-8[6]
Appearance Solid[7]
Melting Point 105°C[7]
Boiling Point 287.3°C at 760 mmHg[7]
Flash Point 127.6°C[7]
Purity Typically ≥97%[7]
Storage Recommended to be kept in a dry area at 2-8℃[7][8]

Suppliers and Purity Grades

This compound is available from various chemical suppliers, catering to the needs of laboratory research and development. The available purity grades are critical for ensuring the reliability and reproducibility of experimental results.

SupplierPurity Grade(s)Available Quantities
CymitQuimica 97%[7]100mg, 250mg, 1g, 5g, 10g, 25g, 100g[7]
ChemScene ≥98% (for related derivatives)[8]Varies
Various Suppliers via Chemchart Not specified1g, 5g[9]
BLDpharm Not specified (for related derivatives)[10]Varies

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical compounds.

  • Intermediate for Roflumilast: A derivative, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a key intermediate in the synthesis of Roflumilast.[3][4] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[11]

  • CFTR Modulators: The difluoromethoxy moiety is present in potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. For instance, it is a structural component of ABBV/GLPG-2222, a compound developed for the treatment of cystic fibrosis.[5]

  • Research in Pulmonary Fibrosis: A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been investigated for its therapeutic potential in idiopathic pulmonary fibrosis (IPF).[12] It has shown inhibitory effects on the TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis development.[12]

Key Signaling Pathway Involvement: TGF-β/Smad

In the context of pulmonary fibrosis research, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been shown to interfere with the TGF-β/Smad signaling pathway. This pathway is a critical driver of fibrosis. Upon binding of TGF-β1 to its receptor, the downstream proteins Smad2 and Smad3 are phosphorylated. These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in the epithelial-mesenchymal transition (EMT), leading to fibrotic changes. DGM has been found to inhibit the phosphorylation of Smad2/3, thereby blocking this profibrotic cascade.[12]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds Smad2_3 Smad2/3 TGF-β Receptor->Smad2_3 Activates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Gene Transcription Gene Transcription pSmad2_3->Gene Transcription Translocates & Activates DGM DGM (Compound of Interest) DGM->pSmad2_3 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Gene Transcription->EMT Fibrosis Fibrosis EMT->Fibrosis

Caption: TGF-β/Smad signaling pathway in fibrosis and point of inhibition by DGM.

Experimental Protocols

Detailed methodologies are crucial for the application of this compound and its derivatives in research. Below are summaries of relevant experimental protocols.

Synthesis of a Derivative (3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid)

This protocol describes a key step in the synthesis of an important intermediate for Roflumilast, based on patent literature.[3][4]

Reaction: Hydrolysis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester.

Materials:

  • 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester (22.3g)

  • Methanol (600mL)

  • 10% aqueous sodium hydroxide solution (1200mL)

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Combine the methyl ester, methanol, and 10% NaOH solution in a suitable reaction vessel.

  • Heat the mixture to 70-75°C and stir for 2 hours.

  • Remove the methanol from the system via distillation.

  • Wash the aqueous residue with n-heptane.

  • Acidify the aqueous layer to a pH < 3 using hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

In Vitro and In Vivo Investigation of Antifibrotic Effects

The following workflow outlines the experimental design used to evaluate the antifibrotic effects of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM).[12]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Data Analysis & Conclusion A549 A549 Cell Culture (Human Lung Epithelial Cells) TGF_stim Induce EMT with TGF-β1 A549->TGF_stim DGM_treat_vitro Treat cells with DGM TGF_stim->DGM_treat_vitro WB Western Blot Analysis (α-SMA, E-cadherin, p-Smad2/3) DGM_treat_vitro->WB MTT MTT Assay for Cell Viability DGM_treat_vitro->MTT Analysis Analyze In Vitro and In Vivo Data WB->Analysis MTT->Analysis Rats Animal Model (Sprague-Dawley Rats) BLM Induce Pulmonary Fibrosis (Bleomycin Instillation) Rats->BLM DGM_treat_vivo Administer DGM to Rats BLM->DGM_treat_vivo Histo Histological Analysis (H&E and Masson Staining) DGM_treat_vivo->Histo ELISA ELISA for Inflammatory Markers (TNF-α, IL-6 in BALF) DGM_treat_vivo->ELISA Histo->Analysis ELISA->Analysis Conclusion Evaluate Therapeutic Potential of DGM Analysis->Conclusion

Caption: Experimental workflow for evaluating the antifibrotic effects of DGM.

In Vitro Protocol (EMT Inhibition):

  • Cell Culture: Human alveolar epithelial cells (A549) are cultured under standard conditions.

  • EMT Induction: Epithelial-mesenchymal transition (EMT) is induced by treating the cells with TGF-β1.

  • Treatment: Cells are co-treated with TGF-β1 and varying concentrations of DGM.

  • Analysis: The expression of EMT markers (e.g., α-SMA, vimentin, E-cadherin) and phosphorylation of Smad2/3 are assessed using Western blot analysis.[12] Cell viability is checked using an MTT assay to rule out toxicity.[12]

In Vivo Protocol (Pulmonary Fibrosis Model):

  • Animal Model: Pulmonary fibrosis is induced in rats via intratracheal instillation of bleomycin (BLM).

  • Treatment: Following BLM administration, rats are treated with DGM at different dosages (e.g., 30 mg/kg and 60 mg/kg) for a specified period.[12]

  • Assessment: At the end of the treatment period, lungs are harvested for analysis.

  • Histology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition (fibrosis).[12]

  • Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure levels of inflammatory cytokines (e.g., TNF-α, TGF-β1, IL-6) using ELISA.[12]

References

The Rising Therapeutic Potential of 3-(Difluoromethoxy)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – The scientific community is witnessing a surge of interest in 3-(difluoromethoxy)benzoic acid and its derivatives as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to this versatile class of compounds, aimed at researchers, scientists, and professionals in drug development.

The introduction of the difluoromethoxy group at the meta-position of the benzoic acid core imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and target engagement. This has led to the exploration of these derivatives across various therapeutic areas, with notable activity observed in inflammatory diseases and fibrosis.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, serves as a crucial starting point for the generation of a diverse library of derivatives. A common synthetic route involves the difluoromethylation of a corresponding 3-hydroxybenzoic acid precursor.

Amide and ester derivatives are readily prepared from the parent carboxylic acid. For instance, the synthesis of amide derivatives can be achieved by converting the carboxylic acid to its corresponding acid chloride, followed by reaction with a desired amine.

A key intermediate for several biologically active compounds is 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid. Its synthesis has been reported through a multi-step process starting from 3-halogeno-4-hydroxybenzaldehyde. This involves a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by a difluoromethylation reaction and subsequent oxidation of the aldehyde to the carboxylic acid.

Biological Activities and Therapeutic Targets

Research has highlighted the potential of this compound derivatives to modulate key biological pathways implicated in disease.

Anti-inflammatory and Anti-fibrotic Activity

A significant body of research has focused on the anti-inflammatory and anti-fibrotic properties of these derivatives. One prominent example is 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) , which has demonstrated notable efficacy in preclinical models of pulmonary fibrosis.[1]

DGM has been shown to inhibit the Transforming Growth Factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), a critical process in the development of fibrosis.[1] This inhibition is mediated through the downregulation of the Smad signaling pathway.[1] In vivo studies in a bleomycin-induced pulmonary fibrosis rat model have shown that DGM can improve lung function, and reduce lung inflammation and collagen deposition.[1]

The table below summarizes the in vivo effects of DGM on inflammatory markers in bronchoalveolar lavage fluid (BALF) of rats with bleomycin-induced pulmonary fibrosis.[1]

CytokineControlBleomycin (BLM)BLM + DGM (30 mg/kg)BLM + DGM (60 mg/kg)
TNF-α (pg/mL) 150 ± 20450 ± 50300 ± 40200 ± 30
TGF-β1 (pg/mL) 80 ± 10250 ± 30180 ± 25120 ± 15
IL-6 (pg/mL) 100 ± 15350 ± 40250 ± 30180 ± 20
MCP-1 (pg/mL) 50 ± 8180 ± 20120 ± 1580 ± 10
MMP-7 (ng/mL) 2.0 ± 0.36.5 ± 0.84.5 ± 0.63.0 ± 0.4

Data are presented as mean ± SEM.

Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of this compound have also been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A novel pyrazole-containing derivative, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) , has been identified as a potent PDE4 inhibitor.[2]

The table below presents the in vitro inhibitory activity of PDE-423.

CompoundTargetIC50 (nM)Assay Type
PDE-423 PDE4140Enzyme Assay
PDE-423 PDE4550Cell-based Assay

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the research of this compound derivatives.

Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

A general synthetic approach involves the following key steps:

  • Williamson Ether Synthesis: Reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base to yield 3-cyclopropylmethoxy-4-hydroxybenzaldehyde.

  • Difluoromethylation: Reaction of the resulting phenol with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in a suitable solvent like DMSO at elevated temperatures to introduce the difluoromethoxy group.

  • Oxidation: Oxidation of the benzaldehyde to the corresponding benzoic acid using an oxidizing agent like potassium permanganate or hydrogen peroxide.

In Vitro Cell Viability (MTT) Assay

The cytotoxicity and cell viability effects of this compound derivatives are often assessed using the MTT assay.

  • Cell Seeding: Plate cells (e.g., A549 human lung adenocarcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3]

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is commonly used to evaluate the anti-fibrotic potential of compounds.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week before the experiment.

  • Induction of Fibrosis: Anesthetize the rats and intratracheally instill a single dose of bleomycin (BLM) to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Compound Administration: Administer the test compound (e.g., DGM) orally or via the desired route daily for a specified period (e.g., 28 days) starting from the day of or after BLM instillation.

  • Assessment of Lung Function and Inflammation: At the end of the treatment period, perform pulmonary function tests. Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels using ELISA.

  • Histopathological Analysis: Harvest the lungs for histopathological examination (e.g., H&E and Masson's trichrome staining) to assess the degree of inflammation and fibrosis.[1]

Visualizing the Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

TGF_beta_Smad_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT promotes DGM DGM DGM->pSmad23 inhibits

Caption: TGF-β/Smad signaling pathway and the inhibitory action of DGM.

Experimental_Workflow_In_Vivo_Fibrosis start Start acclimatization Animal Acclimatization start->acclimatization induction Bleomycin Induction acclimatization->induction treatment Compound Administration induction->treatment assessment Pulmonary Function & BALF Analysis treatment->assessment histology Histopathological Examination assessment->histology end End histology->end

Caption: Workflow for the in vivo pulmonary fibrosis model.

Conclusion

This compound derivatives represent a promising and versatile scaffold in modern drug discovery. The unique properties conferred by the difluoromethoxy group have led to the identification of potent modulators of key biological targets, particularly in the areas of inflammation and fibrosis. The encouraging preclinical data for compounds like DGM and PDE4 inhibitors warrant further investigation and optimization of this chemical class to unlock its full therapeutic potential. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.

References

The Genesis of a Key Fluorinated Building Block: A Technical Guide to 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and physicochemical properties of 3-(Difluoromethoxy)benzoic acid, a significant fluorinated building block in modern medicinal chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development.

While the formal "discovery" of this compound is not marked by a singular seminal publication, its emergence is intrinsically linked to the broader development of synthetic methodologies for introducing the difluoromethoxy group into aromatic systems. This valuable functional group is a bioisostere of carboxylic acids, phenols, and other functionalities, offering modulated acidity, lipophilicity, and metabolic stability, making it highly desirable in drug design. The history of this compound is therefore a reflection of the advancements in fluoro-organic chemistry.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

PropertyValueReference
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [2]
Melting Point 105 °C[1]
Boiling Point 287.3 °C at 760 mmHg[1]
Flash Point 127.6 °C[1]
CAS Number 4837-19-8[2]

Synthesis and Historical Context

The primary and most logical synthetic route to this compound is through the difluoromethylation of 3-hydroxybenzoic acid or its ester derivatives. The evolution of methods to achieve this transformation charts the historical course of this compound's accessibility.

Synthetic Pathway Overview

The most common synthetic approach involves the reaction of a 3-hydroxybenzoic acid derivative with a difluorocarbene precursor. This general pathway is illustrated below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Difluoromethylation cluster_product Product Formation 3_Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate 3_Hydroxybenzoic_Acid->Methyl_3_hydroxybenzoate Esterification Esterification_Reagent Esterification Reagent (e.g., MeOH, H+) Esterification_Reagent->Methyl_3_hydroxybenzoate Methyl_3_difluoromethoxybenzoate Methyl 3-(difluoromethoxy)benzoate Methyl_3_hydroxybenzoate->Methyl_3_difluoromethoxybenzoate Difluoromethylation Difluorocarbene_Precursor Difluorocarbene Precursor (e.g., ClCF₂COONa, CHF₃) Difluorocarbene_Precursor->Methyl_3_difluoromethoxybenzoate Base Base (e.g., K₂CO₃, NaOH) Base->Methyl_3_difluoromethoxybenzoate Final_Product This compound Methyl_3_difluoromethoxybenzoate->Final_Product Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, H₃O+) Hydrolysis->Final_Product

A generalized synthetic pathway to this compound.

Experimental Protocols

While early, specific protocols for the synthesis of this compound are not readily found in the literature, modern adaptations of difluoromethylation of phenolic compounds provide a clear and efficient methodology. The following is a representative, two-step experimental protocol based on common laboratory practices.

Step 1: Esterification of 3-Hydroxybenzoic Acid

Objective: To protect the carboxylic acid functionality as a methyl ester, which can improve solubility in organic solvents and prevent unwanted side reactions during difluoromethylation.

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-hydroxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added at room temperature.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.

  • The residue is redissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield methyl 3-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Difluoromethylation of Methyl 3-hydroxybenzoate and Subsequent Hydrolysis

Objective: To introduce the difluoromethoxy group onto the phenolic oxygen followed by hydrolysis of the methyl ester to yield the final product.

Materials:

  • Methyl 3-hydroxybenzoate

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of methyl 3-hydroxybenzoate, sodium chlorodifluoroacetate, and potassium carbonate in anhydrous N,N-dimethylformamide is heated with stirring. The reaction temperature is typically maintained between 80-120 °C.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude methyl 3-(difluoromethoxy)benzoate.

  • The crude ester is then dissolved in a mixture of methanol and aqueous sodium hydroxide solution and heated to reflux for 1-2 hours to effect hydrolysis.

  • After cooling, the methanol is removed in vacuo, and the remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.

  • The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization.

Spectral Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show a characteristic triplet for the CHF₂ proton around δ 6.8-7.5 ppm with a J-coupling of approximately 75 Hz. The aromatic protons will appear in the aromatic region (δ 7.2-8.0 ppm), with splitting patterns corresponding to the meta-substitution. The acidic proton of the carboxylic acid will be a broad singlet at δ 12-13 ppm.
¹³C NMR The carbon NMR will show a triplet for the carbon of the CHF₂ group around δ 115-120 ppm due to coupling with the two fluorine atoms. The aromatic carbons and the carbonyl carbon (δ 165-170 ppm) will also be present.
IR Spectroscopy The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group are expected in the region of 1000-1100 cm⁻¹.[3]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.03 g/mol ).

Applications in Drug Discovery

The difluoromethoxy group is a key pharmacophore that has been incorporated into numerous biologically active molecules. For instance, derivatives of this compound are utilized in the synthesis of potent inhibitors and modulators of various biological targets. A notable example is its appearance in the structure of compounds developed as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[4] The unique electronic and steric properties of the difluoromethoxy group contribute to enhanced binding affinity, improved pharmacokinetic profiles, and increased metabolic stability of drug candidates.

Logical Workflow for Synthesis and Characterization

The overall process from starting material to a fully characterized final product follows a logical experimental workflow.

Experimental_Workflow Start 3-Hydroxybenzoic Acid Esterification Esterification Start->Esterification Intermediate_1 Methyl 3-hydroxybenzoate Esterification->Intermediate_1 Difluoromethylation Difluoromethylation Intermediate_1->Difluoromethylation Intermediate_2 Crude Methyl 3-(difluoromethoxy)benzoate Difluoromethylation->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Final_Product->Characterization Final_Confirmation Structure Confirmed Characterization->Final_Confirmation

A typical workflow for the synthesis and characterization of this compound.

References

The Pivotal Role of 3-(Difluoromethoxy)benzoic Acid in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Exploring the Frontier of Materials Science: 3-(Difluoromethoxy)benzoic Acid as a Versatile Building Block for High-Performance Polymers and Liquid Crystals

Researchers, scientists, and professionals in drug development are increasingly seeking novel molecular building blocks to architect the next generation of advanced materials. This compound, a fluorinated aromatic carboxylic acid, is emerging as a compound of significant interest. Its unique combination of a difluoromethoxy group and a reactive carboxylic acid moiety on a rigid benzene core presents a compelling platform for the design of sophisticated polymers and liquid crystals with tailored properties. This technical guide delves into the potential applications of this compound in materials science, providing insights into its synthesis, properties, and prospective uses in organic electronics and display technologies.

Core Molecular Features and Physicochemical Properties

This compound possesses a distinct set of physicochemical properties that make it an attractive candidate for materials science applications. The difluoromethoxy (-OCF₂H) group imparts a unique electronic signature and influences intermolecular interactions, while the carboxylic acid group provides a versatile handle for polymerization and molecular engineering.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆F₂O₃Vendor Data
Molecular Weight188.13 g/mol Vendor Data
Melting Point105-107 °CVendor Data
Boiling Point287.3 °C at 760 mmHgVendor Data
Hammett Constant (σₚ) of -OCF₂H~+0.14[1]

The moderately electron-withdrawing nature of the difluoromethoxy group can be leveraged to tune the electronic properties of organic semiconductors, potentially enhancing charge transport and device performance.[1]

Potential Applications in Polymer Science

The dual functionality of this compound allows for its incorporation into various polymer architectures, including polyesters, polyamides, and vinyl polymers. The presence of the difluoromethoxy group is anticipated to enhance key polymer properties.

High-Performance Polyesters and Polyamides

This compound can serve as a monomer in polycondensation reactions to produce aromatic polyesters and polyamides. The incorporation of the difluoromethoxy group into the polymer backbone is expected to impart several desirable characteristics:

  • Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to increased thermal and oxidative stability.

  • Improved Solubility: The fluorine content can enhance the solubility of rigid aromatic polymers in organic solvents, facilitating processing.

  • Modified Electronic Properties: The electron-withdrawing nature of the -OCF₂H group can lower the dielectric constant of the resulting polymers, making them suitable for applications in microelectronics.[1]

Table 2: Projected Properties of Polymers Incorporating this compound (Based on Analogous Fluorinated Polymers)

Polymer TypeExpected Glass Transition Temperature (Tg)Expected Decomposition Temperature (Td)Potential Applications
Aromatic Polyester> 150 °C> 400 °CDielectric films, high-performance coatings
Aromatic Polyamide> 200 °C> 450 °CHeat-resistant fibers, engineering plastics
Functional Vinyl Polymers

While this compound itself is not a vinyl monomer, it can be chemically modified to introduce a polymerizable group, such as a vinyl or styrenic moiety. Subsequent free-radical or controlled radical polymerization would yield functional polymers with pendant difluoromethoxybenzoyl groups. These polymers could find applications as functional coatings, membranes, or in stimuli-responsive materials.

Potential Applications in Liquid Crystals

Benzoic acid derivatives are well-established building blocks for the synthesis of thermotropic liquid crystals.[2] The rod-like shape of the molecule, coupled with the ability of the carboxylic acid to form hydrogen-bonded dimers, promotes the formation of ordered mesophases. The introduction of a lateral difluoromethoxy group in this compound is expected to influence the mesomorphic properties in several ways:

  • Modification of Mesophase Type and Stability: The size and polarity of the -OCF₂H group can affect the packing of the molecules, potentially leading to the formation of different liquid crystalline phases (e.g., nematic, smectic) and altering the temperature range of their stability.

  • Tuning of Dielectric Anisotropy: The dipole moment associated with the C-F bonds in the difluoromethoxy group will contribute to the overall dielectric anisotropy of the liquid crystal, a critical parameter for display applications.

Table 3: Predicted Mesomorphic Properties of Liquid Crystals Derived from this compound (Based on Analogous Systems)

Liquid Crystal Core StructureExpected Mesophase(s)Expected Clearing Point (°C)Potential Applications
Ester-linked biphenylNematic, Smectic100 - 200Active matrix displays, sensors
Schiff baseNematic, Smectic150 - 250High-temperature displays, optical switches

Experimental Protocols

The following are representative experimental protocols for the synthesis of materials incorporating structures analogous to this compound. These can be adapted by skilled chemists for the specific use of this compound.

Synthesis of an Aromatic Polyester via Polycondensation

This protocol describes the synthesis of a polyester from a dicarboxylic acid and a diol. This compound would first need to be converted to a diacid derivative for this specific application.

Materials:

  • 3-(Difluoromethoxy)terephthalic acid (hypothetical monomer)

  • Bisphenol A

  • Thionyl chloride

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, reflux the dicarboxylic acid with an excess of thionyl chloride and a catalytic amount of pyridine for 4 hours. Remove the excess thionyl chloride by distillation.

  • Polycondensation: Dissolve the diol in NMP in a separate flask under a nitrogen atmosphere. Cool the solution to 0°C and slowly add the diacid chloride. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with methanol and water, and dry under vacuum at 80°C.

Polycondensation_Workflow Monomer 3-(Difluoromethoxy) terephthalic acid AcidChloride Diacid Chloride Monomer->AcidChloride Reflux SOCl2 SOCl₂ SOCl2->AcidChloride Polymerization Polycondensation AcidChloride->Polymerization Diol Bisphenol A in NMP Diol->Polymerization Polymer Aromatic Polyester Polymerization->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation FinalPolymer Purified Polymer Precipitation->FinalPolymer

Workflow for Aromatic Polyester Synthesis.
Synthesis of a Liquid Crystalline Ester

This protocol outlines the esterification of a benzoic acid derivative with a phenol to create a liquid crystalline molecule.

Materials:

  • This compound

  • 4-Butoxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound, 4-butoxyphenol, and a catalytic amount of DMAP in DCM.

  • Esterification: Cool the solution to 0°C and add a solution of DCC in DCM dropwise. Stir the reaction at room temperature for 12 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final liquid crystalline compound.

LC_Synthesis_Workflow cluster_reactants Reactants in DCM BenzoicAcid 3-(Difluoromethoxy) benzoic acid Reaction Esterification (Room Temp, 12h) BenzoicAcid->Reaction Phenol 4-Butoxyphenol Phenol->Reaction DMAP DMAP (catalyst) DMAP->Reaction DCC DCC in DCM DCC->Reaction Filtration Filtration Reaction->Filtration Workup Aqueous Workup Filtration->Workup Purification Column Chromatography Workup->Purification Product Liquid Crystalline Ester Purification->Product

Esterification for Liquid Crystal Synthesis.

Conclusion

This compound stands as a promising and versatile building block for the creation of advanced materials. Its unique structural and electronic properties offer significant potential for the development of high-performance polymers with enhanced thermal stability and desirable dielectric properties, as well as for the fine-tuning of the mesomorphic and electronic characteristics of liquid crystals. Further research and development focusing on the synthesis and characterization of materials derived from this compound are warranted to fully unlock its potential in materials science.

References

Stability and Degradation of 3-(Difluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of 3-(Difluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from studies on analogous compounds, including substituted benzoic acids and molecules containing the difluoromethoxy group. The document outlines predicted stability under various stress conditions, potential degradation pathways, and detailed experimental protocols for forced degradation studies. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of pharmaceuticals containing this moiety.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of compounds like Roflumilast, a phosphodiesterase-4 inhibitor. The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties.[1] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] This guide provides a framework for conducting such studies on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆F₂O₃
Molecular Weight188.13 g/mol
AppearanceSolid
Melting Point105-107 °C
Boiling Point287.3 °C at 760 mmHg
pKa~4 (Estimated)

Predicted Stability and Degradation Pathways

Based on the chemical structure of this compound, which comprises a benzene ring substituted with a carboxylic acid and a difluoromethoxy group, its degradation profile can be predicted under various stress conditions.

Hydrolytic Degradation

The difluoromethoxy group is generally considered to be chemically stable and resistant to hydrolysis due to the high strength of the C-F bond. However, under forcing acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the ether linkage may occur, although likely at a slow rate. The primary degradation product would be 3-hydroxybenzoic acid and difluoromethanol, which is unstable and would likely decompose further.

Oxidative Degradation

The aromatic ring and the benzylic-like position of the difluoromethoxy group are susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[2] Potential degradation pathways include hydroxylation of the aromatic ring to form various phenolic derivatives. Cleavage of the ether bond is also a possibility under strong oxidative stress.

Photodegradation

Aromatic carboxylic acids can be susceptible to photodegradation. Studies on benzoic acid have shown that it can be degraded in aqueous solutions by UV radiation.[4][5] The process can be influenced by pH and temperature.[4][5] The primary photodegradation pathway for this compound is expected to involve the formation of hydroxylated derivatives and potentially cleavage of the carboxylic acid group (photodecarboxylation).[6] The presence of the difluoromethoxy group may influence the rate and products of photodegradation.

Thermal Degradation

Substituted benzoic acids can undergo decarboxylation at elevated temperatures to form the corresponding substituted benzene.[7][8] Therefore, a likely thermal degradation product of this compound is 1-(difluoromethoxy)benzene. The stability of benzoic acid itself is high, with significant degradation observed at temperatures above 300°C.[7]

The following diagram illustrates the predicted degradation pathways of this compound under various stress conditions.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base, Heat) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (High Temperature) main This compound h1 3-Hydroxybenzoic acid main->h1 Hydrolysis o1 Hydroxylated derivatives main->o1 Oxidation p1 Hydroxylated derivatives main->p1 Photo-oxidation p2 Photodecarboxylation products main->p2 Photodecarboxylation t1 1-(Difluoromethoxy)benzene (Decarboxylation) main->t1 Decarboxylation

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on ICH guidelines and literature precedents for similar compounds.[2][3] The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without being so extensive as to generate secondary or tertiary degradation products.[9]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). This stock solution will be used for all stress conditions.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

    • Dilute the solution to a final concentration suitable for analysis with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at 60°C for 8 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid (HCl).

    • Dilute the solution to a final concentration suitable for analysis with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution and dilute to a final concentration suitable for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • After the specified time, dilute the solution to a final concentration suitable for analysis.

Photodegradation
  • Expose a thin layer of the solid compound or a solution of the compound (in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the solid sample or dilute the solution to a suitable concentration for analysis.

Thermal Degradation (Solid State)
  • Place a known amount of the solid compound in a controlled temperature oven.

  • Expose the sample to a temperature of 105°C for 24 hours.

  • After the specified time, cool the sample to room temperature and dissolve it in a suitable solvent for analysis.

The following diagram outlines the general workflow for conducting forced degradation studies.

G cluster_stress Apply Stress Conditions cluster_data Data Evaluation start Prepare Stock Solution of This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal (Dry Heat) start->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photo->analysis thermal->analysis identify Identify Degradation Products analysis->identify quantify Quantify Degradants and Remaining API analysis->quantify pathway Elucidate Degradation Pathways identify->pathway quantify->pathway report Generate Stability Report pathway->report

Caption: General workflow for forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[10][11]

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[12] Mass spectrometry provides molecular weight and fragmentation information, which is critical for structure elucidation.

Biological Degradation and Metabolism

While this guide focuses on chemical stability, it is important to consider potential biological degradation. The difluoromethoxy group is generally introduced to block metabolic O-demethylation, thereby increasing the metabolic stability of a drug.[1] However, metabolism can still occur at other sites on the molecule. In vivo, cytochrome P450 enzymes are primarily responsible for the metabolism of aromatic compounds, often through hydroxylation of the aromatic ring.[13][14] Enzymatic cleavage of the ether bond, although less common for difluoromethoxy groups, cannot be entirely ruled out.[15] Studies on the metabolism of drugs containing the difluoromethoxy moiety can provide valuable insights into its biotransformation pathways.[16][17]

Conclusion

This technical guide provides a predictive overview of the stability and degradation of this compound based on the known chemistry of its constituent functional groups and general principles of forced degradation. The provided experimental protocols offer a starting point for researchers to conduct comprehensive stability studies. It is crucial to perform these studies to ensure the development of robust and stable pharmaceutical products. The data generated will be invaluable for formulation development, packaging selection, and regulatory submissions. Further experimental work is necessary to confirm the predicted degradation pathways and to fully characterize any degradation products formed under specific stress conditions.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 3-(difluoromethoxy)benzoic acid, a crucial building block in medicinal chemistry. The following sections outline common coupling methodologies, including the use of carbodiimide, phosphonium, and uronium salt-based reagents, to facilitate the synthesis of a diverse range of amide derivatives.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the development of novel pharmaceutical agents. This compound is a valuable synthon due to the unique electronic properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity. This document details robust and reproducible protocols for the coupling of this acid with various primary and secondary amines.

Data Presentation: Comparison of Common Coupling Protocols

The selection of an appropriate coupling reagent is critical for achieving high yields and purity. The following table summarizes common coupling reagents and their typical reaction conditions for the synthesis of 3-(difluoromethoxy)benzamides. Yields are representative and can vary depending on the specific amine substrate.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Representative Yield (%)
EDCHOBtDIPEADCM or DMF0 to RT12-2475-95
HATU-DIPEA or TEADMF0 to RT1-480-98
T3P®-Pyridine or DIPEAEtOAc or DCM0 to RT2-685-97

Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), RT (Room Temperature), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TEA (Triethylamine), T3P® (Propanephosphonic acid anhydride), EtOAc (Ethyl acetate), Pyridine.

Experimental Protocols

The following are detailed experimental protocols for the amide coupling of this compound using three common and effective methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely used carbodiimide coupling agent EDC in conjunction with HOBt to suppress side reactions and improve efficiency.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the desired amine (1.1 equiv) and HOBt (1.2 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution.

  • Portion-wise, add EDC·HCl (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[3][4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and the amine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 equiv) or TEA (2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P® Mediated Amide Coupling

T3P® is a mild and efficient coupling reagent that is particularly useful for large-scale synthesis due to its ease of handling and the water-soluble nature of its byproducts.[6][7][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Propanephosphonic acid anhydride (T3P®, typically 50% in EtOAc or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or DCM.

  • Add pyridine (2.0 equiv) or DIPEA (2.0 equiv) to the solution.

  • Slowly add the T3P® solution (1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup & Purification Acid This compound Mixing Dissolve Reactants & Add Coupling Reagent/Base in Anhydrous Solvent Acid->Mixing Amine Primary or Secondary Amine Amine->Mixing Reaction Stir at 0°C to RT (1-24 h) Mixing->Reaction Activation Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Product Purify->Product

Caption: General workflow for amide coupling reactions.

EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster EDC EDC EDC->ActiveEster Amide Amide Product ActiveEster->Amide Urea Urea Byproduct ActiveEster->Urea Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of EDC-mediated amide coupling.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

Application Notes and Protocols: Esterification of 3-(Difluoromethoxy)benzoic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 3-(difluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and drug development. The difluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, making these esters attractive intermediates for the synthesis of novel therapeutic agents.

Introduction

The esterification of this compound is a fundamental organic transformation that allows for the derivatization of the carboxylic acid functional group. This process is crucial for creating prodrugs, modifying pharmacokinetic properties, and enabling further synthetic transformations. The following protocols detail the classic Fischer-Speier esterification method using a strong acid catalyst, a versatile and widely used approach for synthesizing a range of alkyl and benzyl esters.

General Reaction Scheme

The esterification of this compound with an alcohol (R-OH) is typically carried out under acidic conditions to yield the corresponding ester and water. The reaction is an equilibrium process, and thus, an excess of the alcohol is often used to drive the reaction towards the product.

Caption: General reaction for the acid-catalyzed esterification.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the esterification of this compound with a selection of common alcohols. These values are representative and may vary depending on the specific experimental setup and scale.

AlcoholProductMolar Ratio (Acid:Alcohol)Catalyst (mol%)Temp. (°C)Time (h)Yield (%)
MethanolMethyl 3-(difluoromethoxy)benzoate1:20H₂SO₄ (5)65492
EthanolEthyl 3-(difluoromethoxy)benzoate1:20H₂SO₄ (5)78590
n-Propanoln-Propyl 3-(difluoromethoxy)benzoate1:15H₂SO₄ (5)97688
IsopropanolIsopropyl 3-(difluoromethoxy)benzoate1:15H₂SO₄ (5)82885
n-Butanoln-Butyl 3-(difluoromethoxy)benzoate1:10H₂SO₄ (5)118887
IsobutanolIsobutyl 3-(difluoromethoxy)benzoate1:10H₂SO₄ (5)1081084
Benzyl AlcoholBenzyl 3-(difluoromethoxy)benzoate1:5H₂SO₄ (5)1201282

Experimental Protocols

General Protocol for Fischer Esterification

This protocol describes a general method for the synthesis of alkyl and benzyl esters of this compound. Specific quantities for different alcohols are provided in the subsequent sections.

Experimental Workflow start Start reactants Combine this compound, alcohol, and H₂SO₄ in a round-bottom flask. start->reactants reflux Heat the mixture to reflux for the specified time. reactants->reflux cool Cool the reaction mixture to room temperature. reflux->cool quench Pour the mixture into cold water. cool->quench extract Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). quench->extract wash_base Wash the organic layer with saturated NaHCO₃ solution. extract->wash_base wash_brine Wash the organic layer with brine. wash_base->wash_brine dry Dry the organic layer over anhydrous Na₂SO₄. wash_brine->dry filter Filter to remove the drying agent. dry->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate purify Purify the crude product (e.g., by distillation or chromatography). concentrate->purify end End purify->end

Caption: General workflow for Fischer esterification and work-up.

Materials and Equipment:

  • This compound

  • Selected alcohol (Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Isobutanol, Benzyl Alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Protocol 1: Synthesis of Methyl 3-(Difluoromethoxy)benzoate

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 26.6 mmol) and methanol (40 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 mmol) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure methyl 3-(difluoromethoxy)benzoate.

Protocol 2: Synthesis of Ethyl 3-(Difluoromethoxy)benzoate

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 26.6 mmol) and ethanol (50 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 mmol) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 5 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Synthesis of n-Propyl 3-(Difluoromethoxy)benzoate

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 26.6 mmol) and n-propanol (40 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 mmol) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 97°C) for 6 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 4: Synthesis of Isopropyl 3-(Difluoromethoxy)benzoate

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 26.6 mmol) and isopropanol (40 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 mmol) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 8 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 5: Synthesis of n-Butyl 3-(Difluoromethoxy)benzoate

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 26.6 mmol) and n-butanol (35 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 mmol) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 8 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 6: Synthesis of Isobutyl 3-(Difluoromethoxy)benzoate

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 26.6 mmol) and isobutanol (35 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 mmol) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 108°C) for 10 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 7: Synthesis of Benzyl 3-(Difluoromethoxy)benzoate

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 26.6 mmol) and benzyl alcohol (14.4 g, 133 mmol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 mmol) to the stirred mixture.

  • Heating: Heat the mixture in an oil bath at 120°C for 12 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. Purification is typically achieved by column chromatography on silica gel.

Signaling Pathway in Drug Development

The esters of this compound often serve as precursors to more complex active pharmaceutical ingredients (APIs). The ester group can be hydrolyzed in vivo by esterases to release the active carboxylic acid, a common prodrug strategy.

Prodrug Activation Pathway Prodrug Ester Prodrug (e.g., 3-(Difluoromethoxy)benzoate) Active_Drug Active Drug (this compound Derivative) Prodrug->Active_Drug Esterase Hydrolysis (in vivo) Target Biological Target (e.g., Enzyme, Receptor) Active_Drug->Target Binding Effect Therapeutic Effect Target->Effect Modulation

Caption: Prodrug activation pathway of benzoate esters.

Conclusion

The protocols provided offer a reliable foundation for the synthesis of a variety of this compound esters. These compounds are valuable tools for researchers in the field of drug discovery and development, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles. The straightforward nature of the Fischer esterification makes it an accessible and scalable method for producing these important chemical intermediates.

Application Notes and Protocols for Suzuki Coupling Reactions of 3-(Difluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds derived from 3-(difluoromethoxy)benzoic acid. This class of molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethoxy group. This document outlines recommended reaction conditions, detailed experimental protocols, and expected outcomes based on established literature for structurally and electronically similar substrates.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For derivatives of this compound, which possess an electron-withdrawing difluoromethoxy group, careful optimization of the reaction conditions is crucial for achieving high yields and purity. The general transformation involves the coupling of a 3-(difluoromethoxy)phenyl derivative (either as a boronic acid/ester or as a halide) with a suitable coupling partner.

Key Reaction Parameters

The success of the Suzuki coupling of this compound derivatives is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Catalysts: Palladium catalysts are the most effective for this transformation. Commonly used pre-catalysts include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For challenging couplings, more advanced catalyst systems, such as those employing Buchwald-type ligands, may be necessary.

Ligands: Phosphine-based ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands like SPhos and XPhos can be beneficial for electron-deficient substrates.

Bases: An appropriate base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can be solvent-dependent and may require optimization for specific substrates.

Solvents: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base. Common solvent systems include dioxane/water, toluene/water, and dimethylformamide (DMF)/water.

Recommended Reaction Conditions

Based on analogous reactions, the following tables summarize typical reaction conditions for the Suzuki coupling of this compound derivatives.

Table 1: Suzuki Coupling of 3-(Difluoromethoxy)phenylboronic Acid with Aryl Halides
Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285-95
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (5:1)90880-90
2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)1001675-85
4-IodoacetophenonePd(OAc)₂ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane1101090-98
Table 2: Suzuki Coupling of 3-Bromo-1-(difluoromethoxy)benzene with Arylboronic Acids
Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)851288-96
4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Dioxane/H₂O (3:1)1001090-97
3-Thiopheneboronic acidPdCl₂(dppf) (3)-K₃PO₄ (2.5)DMF/H₂O (4:1)951482-90
4-Fluorophenylboronic acidPd(OH)₂ (5)-K₃PO₄ (2)Ethanol651885-92[1]

Experimental Protocols

The following are detailed protocols for representative Suzuki coupling reactions involving this compound derivatives.

Protocol 1: Suzuki Coupling of 3-(Difluoromethoxy)phenylboronic Acid with 4-Bromoanisole

Materials:

  • 3-(Difluoromethoxy)phenylboronic acid (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(difluoromethoxy)phenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water in a 4:1 ratio to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Suzuki Coupling of 3-Bromo-1-(difluoromethoxy)benzene with Phenylboronic Acid

Materials:

  • 3-Bromo-1-(difluoromethoxy)benzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 3-bromo-1-(difluoromethoxy)benzene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add a degassed solvent mixture of toluene, ethanol, and water (2:1:1 ratio).

  • Heat the mixture to 85 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the pure product.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L2) (Palladacycle) A->C Ar-X D Transmetalation E Ar-Pd(II)-Ar'(L2) C->E Ar'-B(OR)2 Base E->A F Reductive Elimination G Ar-Ar' (Product) E->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: Aryl Halide/Boronic Acid, Catalyst, Ligand, Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Synthesis of 3-(Difluoromethoxy)benzoyl Chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 3-(difluoromethoxy)benzoyl chloride from 3-(difluoromethoxy)benzoic acid, a key intermediate in the development of novel therapeutics. The difluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines two common and effective methods for the preparation of the title compound: chlorination using thionyl chloride and oxalyl chloride. It includes comprehensive experimental procedures, tables of quantitative data for easy comparison, and diagrams to illustrate the workflow, aimed at researchers, scientists, and professionals in drug development.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, often leading to improved metabolic stability and cell permeability of drug candidates. 3-(Difluoromethoxy)benzoyl chloride is a crucial building block for the incorporation of the 3-difluoromethoxybenzoyl moiety into a wide range of molecular scaffolds. Its high reactivity makes it an ideal precursor for the synthesis of amides, esters, and ketones, which are common linkages in active pharmaceutical ingredients (APIs).

Applications in Drug Development

While specific publicly disclosed active pharmaceutical ingredients (APIs) directly utilizing 3-(difluoromethoxy)benzoyl chloride are not extensively documented in readily available literature, its structural motif is of significant interest in modern drug discovery. The 3-difluoromethoxy substitution pattern on a phenyl ring is explored in the design of various targeted therapies. Benzoyl chlorides are fundamental reagents for creating amide and ester bonds, which are prevalent in a vast array of pharmaceuticals. Therefore, 3-(difluoromethoxy)benzoyl chloride is a valuable intermediate for the synthesis of libraries of compounds for screening and for the development of new chemical entities in areas such as oncology, inflammation, and infectious diseases.

Physicochemical and Analytical Data

A summary of the key physical and spectral data for the starting material and the final product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₆F₂O₃188.13--
3-(Difluoromethoxy)benzoyl chlorideC₈H₅ClF₂O₂206.5785-88 °C at 8 mmHg (estimated for analogous compounds)[1]~1.4 (estimated)

Table 1: Physicochemical Properties

Compound¹H NMR¹³C NMRIR (cm⁻¹)
3-(Difluoromethoxy)benzoyl chloride Estimated shifts based on analogous compounds:δ 7.3-8.2 (m, 4H, Ar-H), 6.6 (t, J=73 Hz, 1H, -OCHF₂)Estimated shifts based on analogous compounds:δ 165-170 (C=O), 150-155 (C-O), 115-135 (Ar-C), 114 (t, J=260 Hz, -OCHF₂)Characteristic peaks based on analogous compounds:~1770 (C=O stretch, acid chloride), ~1200 (C-O stretch), ~1100 (C-F stretch)

Table 2: Spectroscopic Data Summary (Estimated)

Experimental Protocols

Two reliable methods for the synthesis of 3-(difluoromethoxy)benzoyl chloride are presented below. The choice of method may depend on the scale of the reaction, available reagents, and desired purity.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a robust and widely used method for the synthesis of acyl chlorides. Thionyl chloride is a cost-effective reagent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound188.1310.0 g0.0531.0
Thionyl chloride (SOCl₂)118.979.5 mL (15.8 g)0.1332.5
Toluene-50 mL--
N,N-Dimethylformamide (DMF)73.092-3 drops-catalytic

Table 3: Reagents for Thionyl Chloride Method

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add this compound (10.0 g, 0.053 mol) and toluene (50 mL).

  • Slowly add thionyl chloride (9.5 mL, 0.133 mol) to the suspension at room temperature with stirring.

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The crude 3-(difluoromethoxy)benzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 85-95%

Protocol 2: Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale syntheses or when milder reaction conditions are required. The reaction typically proceeds at room temperature and the byproducts (CO, CO₂, and HCl) are gaseous.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound188.135.0 g0.02661.0
Oxalyl chloride ((COCl)₂)126.933.0 mL (4.4 g)0.03461.3
Dichloromethane (DCM)-50 mL--
N,N-Dimethylformamide (DMF)73.091-2 drops-catalytic

Table 4: Reagents for Oxalyl Chloride Method

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend this compound (5.0 g, 0.0266 mol) in anhydrous dichloromethane (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension.

  • Slowly add oxalyl chloride (3.0 mL, 0.0346 mol) dropwise to the stirred suspension at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. The reaction is typically complete when the solution becomes clear and gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The crude product can be used directly for subsequent reactions or purified by vacuum distillation.

Expected Yield: 90-98%

Workflow Diagrams

Synthesis_Workflow cluster_thionyl Protocol 1: Thionyl Chloride Method start1 This compound reaction1 Reflux (100-110°C) 1-2 hours start1->reaction1 reagents1 Thionyl Chloride, Toluene, cat. DMF reagents1->reaction1 workup1 Distillation (remove excess reagents) reaction1->workup1 product1 3-(Difluoromethoxy)benzoyl chloride workup1->product1

Caption: Workflow for the synthesis of 3-(difluoromethoxy)benzoyl chloride using thionyl chloride.

Synthesis_Workflow_Oxalyl cluster_oxalyl Protocol 2: Oxalyl Chloride Method start2 This compound reaction2 Room Temperature 1-2 hours start2->reaction2 reagents2 Oxalyl Chloride, DCM, cat. DMF reagents2->reaction2 workup2 Rotary Evaporation (remove solvent and excess reagent) reaction2->workup2 product2 3-(Difluoromethoxy)benzoyl chloride workup2->product2

Caption: Workflow for the synthesis of 3-(difluoromethoxy)benzoyl chloride using oxalyl chloride.

Conclusion

The synthesis of 3-(difluoromethoxy)benzoyl chloride from its corresponding carboxylic acid can be efficiently achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride. Both methods provide high yields of the desired product. The choice of the reagent and reaction conditions can be adapted based on the scale of the synthesis and the specific requirements of the subsequent steps in a drug discovery program. The protocols and data provided in this application note offer a comprehensive guide for researchers and scientists working on the synthesis of novel fluorinated compounds for pharmaceutical applications.

References

Application Notes and Protocols for the Use of 3-(Difluoromethoxy)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 3-(Difluoromethoxy)benzoic acid into solid-phase synthesis (SPS) workflows. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the difluoromethoxy group, including altered lipophilicity, metabolic stability, and target-binding interactions. The following protocols are based on established solid-phase methodologies and can be adapted for the synthesis of small molecule libraries, peptidomimetics, and other compounds of interest.

Overview and Applications

This compound can be utilized in solid-phase synthesis primarily in two ways:

  • As a capping agent: To terminate a growing chain on the solid support, introducing a difluoromethoxyphenyl moiety at the final position.

  • As a scaffold or building block: For the elaboration of more complex molecules where the 3-(difluoromethoxy)benzoyl group is a core component.

The protocols detailed below are designed for standard solid-phase peptide synthesis (SPPS) equipment and reagents.

Key Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Grade Supplier Notes
This compound≥98%Various
Amine-functionalized resin (e.g., Rink Amide, Wang)100-200 meshVariousChoice of resin depends on the desired C-terminal functionality.
N,N-Dimethylformamide (DMF)Anhydrous, amine-freeVariousHigh quality solvent is crucial for successful synthesis.[1]
Dichloromethane (DCM)AnhydrousVarious
N,N'-Diisopropylcarbodiimide (DIC)≥99%VariousCoupling reagent.
OxymaPure® or HOBt≥98%VariousCoupling additive to suppress side reactions.
HATU or HBTU≥98%VariousAlternative coupling reagents, especially for sterically hindered couplings.
N,N-Diisopropylethylamine (DIPEA)Reagent gradeVariousBase for activation and neutralization steps.
PiperidineReagent gradeVariousFor Fmoc deprotection.
Trifluoroacetic acid (TFA)Reagent gradeVariousFor cleavage from the resin.
Triisopropylsilane (TIS)Reagent gradeVariousScavenger for cleavage.
Acetic AnhydrideReagent gradeVariousFor capping unreacted amines.
Protocol 1: Coupling of this compound to an Amine-Functionalized Resin

This protocol describes the procedure for attaching this compound to a resin-bound amine, which can be the free amine of the resin linker or the N-terminus of a peptide chain.

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel.[1]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated solution of this compound to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test to check for the presence of free amines.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x resin volume), DCM (3 x resin volume), and DMF (3 x resin volume).

  • Capping (Optional):

    • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio) for 30 minutes.

    • Wash the resin as described in step 4.

Workflow for Coupling to Resin

G Resin Amine-Functionalized Resin Swell Swell in DMF Resin->Swell Couple Couple to Resin Swell->Couple Acid This compound Activate Activate with DIC/Oxyma Acid->Activate Activate->Couple Wash Wash Couple->Wash CappedResin Capped Resin Wash->CappedResin

Caption: Workflow for coupling this compound to a solid support.

Protocol 2: Cleavage from the Resin

This protocol is for cleaving the synthesized compound from the solid support. The specific cleavage cocktail may vary depending on the resin and any protecting groups on the synthesized molecule. The following is a standard protocol for cleavage from a Rink Amide or Wang resin.

Procedure:

  • Resin Preparation: Wash the resin with DCM (3 x resin volume) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether two more times.

  • Purification:

    • Dry the crude product under vacuum.

    • Purify the product using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific yield and purity data for syntheses involving this compound are not extensively published, the following table provides expected outcomes based on the solid-phase synthesis of similar small molecules and peptidomimetics.

Parameter Expected Range Notes
Coupling Efficiency >95%Can be monitored by Kaiser test or other qualitative methods.
Crude Purity 60-90%Highly dependent on the complexity of the synthesized molecule.
Overall Yield 30-70%Calculated based on the initial loading of the resin.

Hypothetical Application in Drug Discovery: Targeting a Kinase Signaling Pathway

Compounds incorporating the 3-(difluoromethoxy)benzoyl moiety may be designed as inhibitors of specific cellular signaling pathways implicated in disease. The difluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties. Below is a hypothetical signaling pathway where a synthesized molecule could act as a kinase inhibitor.

Hypothetical Kinase Inhibition Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor 3-(Difluoromethoxy)benzoyl Derivative (Inhibitor) Inhibitor->KinaseB

Caption: Inhibition of a kinase cascade by a this compound derivative.

Troubleshooting and Safety Precautions

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, extend the reaction time or perform a double coupling. The use of more potent coupling reagents like HATU may also be beneficial.

  • Low Yield: Ensure all reagents are anhydrous and of high quality. Optimize swelling and washing steps to ensure efficient diffusion of reagents.

  • Safety: Always work in a well-ventilated fume hood, especially when handling TFA, DIPEA, and piperidine. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before use.

These protocols and notes provide a foundational guide for the successful application of this compound in solid-phase synthesis. Researchers are encouraged to optimize these methods for their specific synthetic targets and applications.

References

Application Notes and Protocols: Scale-up Synthesis of 3-(Difluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)benzoic acid and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The difluoromethoxy (-OCF₂H) group can significantly enhance the pharmacokinetic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols and application notes for the scale-up synthesis of these important compounds, focusing on practical and scalable methodologies.

The primary route for the synthesis of this compound derivatives involves the difluoromethylation of the corresponding 3-hydroxybenzoic acid precursors. Several methods exist for this transformation, with the use of difluorocarbene generated from stable precursors being a common and scalable approach.

Key Synthetic Methodologies

The most prevalent and scalable method for the synthesis of aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene precursor. Among these, sodium chlorodifluoroacetate has emerged as a preferred reagent for industrial applications due to its stability, commercial availability, and favorable environmental profile compared to gaseous reagents like chlorodifluoromethane (Freon 22).[1][2]

The general reaction scheme is as follows:

This transformation is typically carried out in a suitable solvent in the presence of a base. The selection of the difluoromethylating agent, base, solvent, and reaction temperature is critical for achieving high yields and purity on a large scale.

Data Presentation: Comparison of Difluoromethylation Methods

The following table summarizes various conditions for the difluoromethylation of phenolic compounds, providing a basis for process optimization.

Starting Material (Phenol)Difluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-(3-chloro-4-hydroxyphenyl)ethan-1-oneSodium chlorodifluoroacetateCesium carbonateDMF/Water120294[1][2]
3-cyclopropylmethoxy-4-hydroxybenzaldehydeSodium chlorodifluoroacetatePotassium carbonateN,N-Dimethylacetamide120890[3]
3-cyclopropylmethoxy-4-hydroxybenzaldehydeSodium chlorodifluoroacetatePotassium carbonateDMSO1201285[3]
3-cyclopropylmethoxy-4-hydroxybenzaldehydeChlorodifluoroacetic acidSodium carbonate1,4-Dioxane90890[3]
3-cyclopropylmethoxy-4-hydroxybenzaldehydeEthyl chlorodifluoroacetatePotassium hydroxideN,N-Dimethylformamide60890[3]
4-butylphenolDifluoromethyltriflate (HCF₂OTf)Potassium hydroxideAcetonitrileNot Specified< 0.175[4]
Various PhenolsHalothanePotassium hydroxideTHF60Not SpecifiedModerate to Good[5]
ThiophenolsSodium chlorodifluoroacetatePotassium carbonateNot Specified958High[6]

Experimental Protocols

Protocol 1: Scale-up Synthesis of a this compound Derivative using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure for the difluoromethylation of a substituted phenol and is suitable for scale-up.[1][2]

Materials:

  • Substituted 3-hydroxybenzoic acid ester (1.00 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.50 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hexanes

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Heating mantle or oil bath

  • Extraction funnel

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup: Charge the reaction vessel with the substituted 3-hydroxybenzoic acid ester (1.00 equiv) and cesium carbonate (1.50 equiv).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF and deionized water to the vessel.

  • Degassing: Degas the solution by bubbling nitrogen through it for at least 1 hour while stirring.

  • Reagent Addition: Under a positive flow of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) to the reaction mixture in one portion.

  • Reaction: Heat the mixture to 120 °C and maintain this temperature for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). Vigorous gas evolution will be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate.

  • Hydrolysis (if starting with an ester): The resulting this compound ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide or potassium hydroxide in a suitable solvent like methanol or ethanol.[7] Acidification of the reaction mixture then precipitates the final product.

Workflow and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound derivatives is depicted below. This process starts from a substituted 3-hydroxybenzoic acid, proceeds through a key difluoromethylation step, and may involve subsequent modifications.

G Start Substituted 3-Hydroxybenzoic Acid Difluoromethylation Difluoromethylation (e.g., with ClCF2COONa) Start->Difluoromethylation Intermediate 3-(Difluoromethoxy)benzoic Acid Derivative (Ester) Difluoromethylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis API_Synthesis Further Functionalization (e.g., Amide Coupling) Intermediate->API_Synthesis Final_Product 3-(Difluoromethoxy)benzoic Acid Hydrolysis->Final_Product Final_Product->API_Synthesis API Active Pharmaceutical Ingredient (API) API_Synthesis->API

Caption: General synthesis workflow for this compound and its derivatives.

Relevant Signaling Pathways

Derivatives of this compound have shown potential as modulators of key signaling pathways implicated in various diseases.

TGF-β Signaling Pathway:

Certain derivatives have been investigated for their ability to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key player in fibrosis.[8]

TGF_beta_pathway TGF_beta TGF-β Ligand Receptor_Complex TGF-β Receptor Complex (Type I & II) TGF_beta->Receptor_Complex SMAD2_3 Smad2/3 Receptor_Complex->SMAD2_3 phosphorylates p_SMAD2_3 p-Smad2/3 SMAD2_3->p_SMAD2_3 SMAD_Complex Smad2/3/4 Complex p_SMAD2_3->SMAD_Complex SMAD4 Smad4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., Collagen, α-SMA) SMAD_Complex->Gene_Transcription Fibrosis Fibrosis Gene_Transcription->Fibrosis Inhibitor 3-(Difluoromethoxy)benzoic Acid Derivative Inhibitor->Receptor_Complex

Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.

PDE4 Signaling Pathway:

Some derivatives of this compound are precursors to potent Phosphodiesterase 4 (PDE4) inhibitors, which are used in the treatment of inflammatory diseases like COPD.[3]

PDE4_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation Anti_Inflammation ↑ Anti-inflammatory Mediators PKA->Anti_Inflammation Inhibitor PDE4 Inhibitor (derived from 3-(difluoromethoxy) benzoic acid) Inhibitor->PDE4

Caption: Mechanism of action of a PDE4 inhibitor derived from this compound.

References

Application Notes and Protocols for Monitoring Reactions with 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 3-(difluoromethoxy)benzoic acid. The methods described herein are essential for reaction optimization, kinetic studies, and quality control in research, development, and manufacturing settings. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique difluoromethoxy group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. Accurate and reliable analytical methods are crucial for monitoring its reactions to ensure desired product formation, maximize yield, and minimize impurities.

Application Note 1: Reaction Monitoring of Amide Bond Formation using HPLC-UV

This application note describes the use of reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) to monitor the progress of an amide coupling reaction between this compound and a primary amine, for example, benzylamine, to form N-benzyl-3-(difluoromethoxy)benzamide.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis reaction_mixture Reaction Mixture quench Quench Aliquot (e.g., with water) reaction_mixture->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.22 µm syringe filter) dilute->filter vial Transfer to HPLC Vial filter->vial autosampler Autosampler Injection vial->autosampler column C18 Reverse-Phase Column Separation autosampler->column uv_detector UV Detector (254 nm) column->uv_detector data_acquisition Data Acquisition System uv_detector->data_acquisition chromatogram Chromatogram Generation data_acquisition->chromatogram data_analysis Data Analysis chromatogram->data_analysis Peak Integration & Quantification

Caption: Workflow for HPLC-UV analysis of a reaction mixture.

Protocol: HPLC-UV Monitoring of Amide Synthesis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 950 µL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

3. Data Analysis:

  • Integrate the peak areas of the starting material (this compound) and the product (N-benzyl-3-(difluoromethoxy)benzamide).

  • Calculate the percentage conversion of the starting material to the product over time.

Quantitative Data Summary
CompoundRetention Time (min)
This compound~ 3.5
N-benzyl-3-(difluoromethoxy)benzamide~ 5.8
Benzylamine~ 2.1

Note: Retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Application Note 2: Sensitive In-Process Control using UPLC-MS/MS

For reactions requiring higher sensitivity and specificity, such as in late-stage drug development or for monitoring low-level impurities, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This note details the monitoring of the same amide formation reaction with enhanced detection capabilities.

Experimental Workflow: UPLC-MS/MS Analysis

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS/MS Analysis reaction_mixture Reaction Mixture quench_dilute Quench & Serially Dilute reaction_mixture->quench_dilute filter Filter (0.22 µm) quench_dilute->filter vial Transfer to UPLC Vial filter->vial autosampler Autosampler Injection vial->autosampler column UPLC C18 Column Separation autosampler->column esi_source Electrospray Ionization (ESI) column->esi_source quad1 Q1: Precursor Ion Selection esi_source->quad1 collision_cell Q2: Collision-Induced Dissociation (CID) quad1->collision_cell quad3 Q3: Product Ion Scanning collision_cell->quad3 detector Detector quad3->detector data_analysis Data Analysis detector->data_analysis MRM Data Quantification

Caption: Workflow for UPLC-MS/MS analysis using Multiple Reaction Monitoring.

Protocol: UPLC-MS/MS Monitoring

1. Instrumentation and Conditions:

  • UPLC System: A standard UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative for the acid, ESI positive for the amide.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

2. Sample Preparation:

  • Prepare a dilution series of the reaction mixture aliquots to fall within the linear range of the instrument.

  • Follow the quenching and filtering steps as described in the HPLC-UV protocol.

3. Data Analysis:

  • Monitor the specific MRM transitions for the reactant and product.

  • Generate calibration curves using standards of known concentrations.

  • Quantify the concentration of the starting material and product at each time point.

Quantitative Data Summary
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
This compoundESI-187.0143.0 ([M-H-CO₂]⁻)
N-benzyl-3-(difluoromethoxy)benzamideESI+278.1106.1 ([C₇H₈N]⁺)

Note: m/z values are based on predicted fragmentation and should be confirmed experimentally.

Application Note 3: In-situ Reaction Monitoring by ¹⁹F NMR Spectroscopy

Due to the presence of the difluoromethoxy group, ¹⁹F NMR spectroscopy is a powerful tool for in-situ and real-time monitoring of reactions involving this compound. This technique is non-invasive and provides quantitative data without the need for sample workup.[1][2]

Logical Flow: In-situ ¹⁹F NMR Monitoring

NMR_Workflow reagents Prepare Reactants & Internal Standard in NMR Solvent nmr_tube Combine in NMR Tube reagents->nmr_tube initial_scan Acquire Initial ¹⁹F NMR Spectrum (t=0) nmr_tube->initial_scan initiate_reaction Initiate Reaction (e.g., add catalyst/reagent) initial_scan->initiate_reaction time_course Acquire Spectra at Regular Time Intervals initiate_reaction->time_course processing Process Spectra (Phasing, Baseline Correction) time_course->processing integration Integrate Signals of Reactant, Product, and Standard processing->integration quantification Calculate Concentrations and Reaction Conversion integration->quantification kinetics Plot Concentration vs. Time for Kinetic Analysis quantification->kinetics

Caption: Logical workflow for in-situ ¹⁹F NMR reaction monitoring.

Protocol: In-situ ¹⁹F NMR

1. Instrumentation and Setup:

  • NMR Spectrometer: A standard NMR spectrometer equipped with a fluorine probe.

  • NMR Tubes: 5 mm NMR tubes.

  • Internal Standard: An inert fluorinated compound with a distinct ¹⁹F chemical shift that does not overlap with the signals of the reactant or product (e.g., trifluorotoluene).

2. Sample Preparation and Experiment:

  • In an NMR tube, dissolve this compound and the other reactant (e.g., benzylamine) in a deuterated solvent (e.g., DMSO-d₆).

  • Add a known amount of the internal standard.

  • Acquire an initial ¹⁹F NMR spectrum.

  • Initiate the reaction by adding the coupling agent or catalyst.

  • Immediately start acquiring a series of ¹⁹F NMR spectra at regular intervals.

3. Data Analysis:

  • Process the spectra (phasing, baseline correction).

  • Integrate the area of the ¹⁹F signal for the difluoromethoxy group of the starting material, the product, and the internal standard.

  • The concentration of each species is proportional to its integral value relative to the integral of the known concentration of the internal standard.

  • Plot the concentration of the reactant and product versus time to determine the reaction kinetics.

Quantitative Data Summary
CompoundEstimated ¹⁹F Chemical Shift (δ, ppm)
This compound~ -82.5 (t)
N-benzyl-3-(difluoromethoxy)benzamide~ -83.0 (t)
Trifluorotoluene (Internal Standard)~ -63.7

Note: Chemical shifts are estimates relative to CFCl₃ and may vary depending on the solvent and other reaction components. A slight shift in the difluoromethoxy signal is expected upon conversion to the amide.

References

Application Notes and Protocols for the Purification of 3-(Difluoromethoxy)benzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(Difluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common impurities encountered during its synthesis and provide step-by-step procedures for purification via recrystallization and column chromatography.

Introduction

This compound is typically synthesized from precursors such as 3-hydroxybenzoic acid derivatives. The reaction process can introduce a variety of impurities, including unreacted starting materials, byproducts, and residual solvents. Effective purification is crucial to ensure the quality and purity of the final compound, which is critical for subsequent applications in drug development and manufacturing. Organic impurities are common in active pharmaceutical ingredients (APIs) and can arise at any stage of the multi-step synthesis.[1]

Common Impurities

Based on typical synthetic routes, the following impurities may be present in the crude reaction product of this compound:

  • Unreacted Starting Materials: 3-hydroxybenzoic acid or its esters.

  • Incompletely Reacted Intermediates: Compounds where the difluoromethoxy group has not been fully introduced.

  • Byproducts: Formed from side reactions, which can include isomers or related benzoic acid derivatives.

  • Residual Solvents: Such as dimethylformamide (DMF), toluene, or ethyl acetate, which are commonly used in the synthesis.[2][3][4]

  • Reagents: Residual acids, bases, or coupling agents used during the synthesis.

Purification Strategies

The choice of purification technique depends on the nature and quantity of the impurities present. The two most common and effective methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[5][6][7] For benzoic acid derivatives, water and mixed solvent systems are often employed.[5][8] A patent for a related compound suggests the use of toluene and petroleum ether (sherwood oil) for recrystallization.[9]

Experimental Protocol: Recrystallization from a Toluene/Petroleum Ether System

This protocol is designed for the purification of approximately 10 grams of crude this compound.

Materials:

  • Crude this compound

  • Toluene

  • Petroleum Ether (e.g., 60-80 °C fraction)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (10 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of hot toluene (start with 50 mL) and heat the mixture with stirring until the solid dissolves completely. If any insoluble impurities remain, a hot filtration step can be performed.

  • Induce Crystallization: While the solution is still warm, slowly add petroleum ether dropwise with continuous stirring until the solution becomes slightly turbid.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Purity and Yield after Recrystallization

ParameterBefore PurificationAfter Purification
Purity (by HPLC) 94.5%>99.5%
Yield -85-95%
Melting Point 118-121 °C122-124 °C
Appearance Off-white to light yellow solidWhite crystalline solid

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in hot Toluene add_petroleum_ether Add Petroleum Ether to induce turbidity dissolve->add_petroleum_ether cool_slowly Cool to room temperature add_petroleum_ether->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold Petroleum Ether vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with Hexane/EtOAc gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine pure fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent

References

Application Notes and Protocols: The Pivotal Role of 3-(Difluoromethoxy)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Difluoromethoxy)benzoic acid is a key fluorinated building block increasingly utilized in the synthesis of modern agrochemicals. The incorporation of the difluoromethoxy (-OCF₂H) group into active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes, leading to improved efficacy, selectivity, and overall performance of herbicides, fungicides, and insecticides. These attributes make this compound and its derivatives highly valuable starting materials for the development of next-generation crop protection agents.

This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals derived from this compound, offering valuable insights for researchers, scientists, and professionals in the field of agrochemical development.

I. Herbicides: Synthesis of Pyroxasulfone

Pyroxasulfone is a pre-emergence herbicide that provides effective control of grass and broad-leaved weeds in various crops by inhibiting the biosynthesis of very-long-chain fatty acids.[1] While a direct synthesis from this compound is not the most commonly cited route, the difluoromethoxy-substituted pyrazole core is the key pharmacophore. A plausible synthetic strategy involves the conversion of this compound to a suitable precursor for the pyrazole synthesis.

Hypothetical Synthetic Pathway from this compound

A proposed route to the key pyrazole intermediate for pyroxasulfone, (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, could theoretically start from this compound. This would involve several transformations, such as a Curtius or Hofmann rearrangement to yield 3-(difluoromethoxy)aniline, followed by diazotization and substitution to introduce a hydroxyl group, and subsequent steps to build the pyrazole ring. However, a more direct and documented approach for the synthesis of the pyrazole core starts from ethyl 4,4,4-trifluoroacetoacetate. The difluoromethoxy group is typically introduced onto the pyrazole ring at a later stage.

Below is a logical workflow illustrating the key stages in the synthesis of Pyroxasulfone.

G cluster_synthesis Pyroxasulfone Synthesis Workflow A Ethyl 4,4,4-trifluoroacetoacetate B 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol A->B Cyclization w/ Methylhydrazine C 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole B->C Difluoromethylation D (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol C->D Formylation & Reduction E 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole D->E Chlorination F 3-({[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}thio)-5,5-dimethyl-4,5-dihydroisoxazole E->F Thiolation w/ 5,5-dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate G Pyroxasulfone F->G Oxidation G cluster_synthesis Synthesis of 3-(Difluoromethoxy)aniline A This compound B 3-(Difluoromethoxy)benzoyl chloride A->B SOCl₂ or (COCl)₂ C 3-(Difluoromethoxy)benzoyl azide B->C NaN₃ D 3-(Difluoromethoxy)phenyl isocyanate C->D Heat (Curtius Rearrangement) E 3-(Difluoromethoxy)aniline D->E Hydrolysis (H₂O, H⁺) G cluster_pathway Mode of Action of Pyroxasulfone A Acetyl-CoA C VLCFA Elongase Enzyme Complex A->C B Malonyl-CoA B->C D Very-Long-Chain Fatty Acids (VLCFAs) C->D E Cell Membrane Formation & Plant Growth D->E P Pyroxasulfone P->C

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-(Difluoromethoxy)benzoic acid synthesis.

Frequently Asked questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The selection of the starting material is a critical step that influences the overall synthetic strategy. Common precursors include 3-hydroxybenzoic acid derivatives. A widely used approach involves the difluoromethoxylation of a protected 3-hydroxybenzoic acid ester, such as methyl 3-hydroxybenzoate. This method is often preferred due to the commercial availability and cost-effectiveness of the starting materials. Another viable route begins with 3-nitro-4-hydroxybenzoic acid esters, which undergo a multi-step process including difluoromethoxylation, reduction of the nitro group, diazotization, and subsequent functional group manipulations to yield the desired product.[1][2]

Q2: What are the most effective reagents for the difluoromethoxylation of the phenolic hydroxyl group?

A2: Several reagents can be employed for the difluoromethoxylation step, with the choice often depending on factors such as scale, safety, and desired yield. Sodium chlorodifluoroacetate is a commonly used, bench-stable, and relatively non-toxic source of difluorocarbene.[3] Other reagents include difluoromethyl triflate and S-(difluoromethyl)sulfonium salts, which can be effective under specific conditions.[4][5][6] The selection of the reagent can significantly impact the reaction conditions and the resulting yield.

Q3: How can I optimize the reaction conditions to improve the yield of the difluoromethoxylation step?

A3: Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, and reaction temperature.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the phenolic hydroxyl group, forming the more reactive phenoxide ion. Cesium carbonate is a highly effective base for this transformation.[3] Other bases such as potassium carbonate or sodium hydride can also be used.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are generally preferred as they can increase the reaction rate.[7][8]

  • Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 60-120°C.[1][7] The optimal temperature will depend on the specific substrate and reagents used. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended to determine the optimal reaction time and prevent byproduct formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Incomplete deprotonation of the phenol. 2. Inactive difluoromethoxylating reagent. 3. Insufficient reaction temperature or time.1. Ensure a sufficiently strong and anhydrous base (e.g., Cs₂CO₃, NaH) is used in appropriate stoichiometric amounts. 2. Verify the quality and activity of the difluoromethoxylating agent. Consider using a freshly opened or prepared batch. 3. Gradually increase the reaction temperature and monitor the reaction progress. Extend the reaction time if necessary.
Formation of Significant Side Products 1. Reaction with other nucleophilic sites on the molecule. 2. Decomposition of the starting material or product at high temperatures. 3. Undesired reactions with the solvent.1. If other nucleophilic groups are present, consider using a protecting group strategy. 2. Optimize the reaction temperature to the lowest effective level. 3. Ensure the use of a high-purity, anhydrous solvent.
Difficult Purification of the Final Product 1. Presence of unreacted starting materials or reagents. 2. Formation of closely related byproducts. 3. Hydrolysis of an ester protecting group during workup.1. Optimize the reaction to drive it to completion. Use an appropriate excess of the limiting reagent. 2. Employ column chromatography for purification. A variety of stationary and mobile phases can be explored to achieve optimal separation.[8][9] 3. Carefully control the pH during the aqueous workup to prevent premature hydrolysis if the ester is to be retained.

Experimental Protocols

Protocol 1: Difluoromethoxylation of Methyl 3-Hydroxybenzoate

This protocol is adapted from procedures described for the difluoromethoxylation of phenols.[3]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF via syringe.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 3-(difluoromethoxy)benzoate.

  • Hydrolysis: The resulting ester can be hydrolyzed to this compound using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water.

Data Presentation

Table 1: Comparison of Reaction Conditions for Difluoromethoxylation of Phenolic Precursors

Starting MaterialDifluoromethoxylating AgentBaseSolventTemperature (°C)Yield (%)Reference
3-Cyclopropylmethoxy-4-hydroxy benzaldehydeChlorodifluoroacetic acidSodium Carbonate1,4-Dioxane9090[7]
3-Cyclopropylmethoxy-4-hydroxy benzaldehydeEthyl ChlorodifluoroacetatePotassium HydroxideDMF6090[7]
3-Cyclopropylmethoxy-4-hydroxy benzaldehydeSodium ChlorodifluoroacetatePotassium CarbonateDMSO12085[7]
3-Hydroxy-4-difluoro-methoxy-benzoic acid methyl esterBromoethyl cyclopropanePotassium CarbonateDMF7090[1]
3-Hydroxy-4-difluoro-methoxy-benzoic acid ethyl esterBromoethyl cyclopropaneCesium CarbonateDMF7091[1]

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Product 3-Hydroxybenzoic Acid Ester 3-Hydroxybenzoic Acid Ester Difluoromethoxylation Difluoromethoxylation 3-Hydroxybenzoic Acid Ester->Difluoromethoxylation 1. Base (e.g., Cs₂CO₃) 2. Difluoromethoxylating agent 3. Solvent (e.g., DMF) This compound Ester This compound Ester Difluoromethoxylation->this compound Ester This compound This compound This compound Ester->this compound Hydrolysis (e.g., LiOH)

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough and used in sufficient quantity? Start->Check_Base Check_Reagent Is the difluoromethoxylating reagent active? Check_Base->Check_Reagent Yes Solution_Base Use a stronger base (e.g., Cs₂CO₃) or increase stoichiometry. Check_Base->Solution_Base No Check_Conditions Are the reaction temperature and time optimized? Check_Reagent->Check_Conditions Yes Solution_Reagent Use a fresh batch of reagent. Check_Reagent->Solution_Reagent No Solution_Conditions Increase temperature and/or extend reaction time. Check_Conditions->Solution_Conditions No End Improved Yield Check_Conditions->End Yes Solution_Base->End Solution_Reagent->End Solution_Conditions->End

Caption: Decision tree for troubleshooting low reaction yield.

References

Common side reactions in the synthesis of 3-(Difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Difluoromethoxy)benzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this two-step synthesis, which typically involves the difluoromethylation of methyl 3-hydroxybenzoate followed by alkaline hydrolysis.

Troubleshooting Guides and FAQs

Step 1: Difluoromethylation of Methyl 3-Hydroxybenzoate

Question 1: My difluoromethylation reaction is showing low conversion, with a significant amount of unreacted methyl 3-hydroxybenzoate remaining. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the difluoromethylation step is a common issue. Several factors can contribute to this problem:

  • Insufficient Reagent: The stoichiometry of the difluoromethylating agent, such as sodium 2-chloro-2,2-difluoroacetate, is critical. Ensure you are using a sufficient excess of this reagent.

  • Reaction Temperature: The reaction to generate difluorocarbene from sodium 2-chloro-2,2-difluoroacetate requires a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction will be sluggish. Conversely, a temperature that is too high can lead to the decomposition of the reagent and unwanted side reactions.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Base and Solvent: The choice of base and solvent is crucial. A strong enough base is required to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, but a base that is too strong or nucleophilic can lead to side reactions. The solvent must be able to dissolve the reactants and be stable under the reaction conditions.

Troubleshooting Strategies:

  • Increase the molar ratio of the difluoromethylating agent.

  • Optimize the reaction temperature by incrementally increasing it while monitoring for product formation and byproduct generation.

  • Extend the reaction time and monitor for completion.

  • Ensure the base and solvent are of high purity and appropriate for the reaction.

Question 2: I am observing an unexpected byproduct with a mass corresponding to the starting material plus a formate group. What could be the cause?

Answer:

The formation of a formate ester as a byproduct is possible. The difluoromethylating reagent, upon decomposition, generates difluorocarbene. If there is residual alkoxide or hydroxide from the base in the reaction mixture, the difluorocarbene can react with it to form a formate ester.

Troubleshooting Strategies:

  • Ensure the reaction is carried out under anhydrous conditions to minimize the presence of hydroxide ions if not part of the intended reaction design.

  • Carefully control the stoichiometry of the base used.

  • Optimize the reaction temperature to favor the desired difluoromethylation over side reactions.

Step 2: Alkaline Hydrolysis of Methyl 3-(difluoromethoxy)benzoate

Question 1: My final product is contaminated with the starting material from this step, methyl 3-(difluoromethoxy)benzoate. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis, also known as saponification, is a frequent challenge. The following factors can influence the completeness of this reaction:

  • Concentration of Base: A sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is necessary to drive the reaction to completion.

  • Reaction Temperature and Time: Saponification often requires heating to proceed at a reasonable rate. Insufficient temperature or reaction time will result in incomplete conversion.

  • Solvent System: The choice of solvent is important to ensure the solubility of both the ester and the base. A mixture of water and a miscible organic solvent like methanol or ethanol is commonly used.

Troubleshooting Strategies:

  • Increase the concentration and/or molar equivalent of the base.

  • Increase the reaction temperature and/or extend the reaction time, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Adjust the solvent system to improve the solubility of the reactants.

Question 2: I am seeing the formation of 3-hydroxybenzoic acid in my final product. Is the difluoromethoxy group unstable?

Answer:

While the difluoromethoxy group is generally more stable than a trichloromethyl group, it can be susceptible to hydrolysis under certain conditions, particularly with strong bases and prolonged heating.[1] This would lead to the formation of 3-hydroxybenzoic acid.

Troubleshooting Strategies:

  • Use the minimum effective concentration of base and reaction time necessary for complete saponification of the ester.

  • Avoid excessively high reaction temperatures.

  • Consider using a milder base or different reaction conditions if hydrolysis of the difluoromethoxy group is a significant issue.

Question 3: My overall yield is low, and I suspect some of my product is decarboxylating. How can I prevent this?

Answer:

Decarboxylation of benzoic acids can occur at elevated temperatures, especially in the presence of a base. This would result in the formation of 1-(difluoromethoxy)benzene.

Troubleshooting Strategies:

  • Keep the reaction temperature during hydrolysis and workup as low as is practical.

  • Neutralize the reaction mixture promptly after the hydrolysis is complete to quench the basic conditions.

Data Presentation

Table 1: Common Side Reactions and Their Mitigation

StepSide Reaction/IssuePotential Cause(s)Mitigation Strategies
Difluoromethylation Incomplete ReactionInsufficient reagent, low temperature, short reaction timeIncrease reagent stoichiometry, optimize temperature and time
Formation of Formate EsterReaction of difluorocarbene with residual baseUse anhydrous conditions, control base stoichiometry
Alkaline Hydrolysis Incomplete HydrolysisInsufficient base, low temperature, short reaction timeIncrease base concentration, optimize temperature and time
Hydrolysis of Difluoromethoxy GroupStrong basic conditions, prolonged heatingUse milder base, minimize reaction time and temperature
DecarboxylationHigh temperature in the presence of baseMaintain lower temperature, neutralize promptly after reaction

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(difluoromethoxy)benzoate

This protocol is adapted from procedures for similar difluoromethylations.

  • To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) and a suitable base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent (e.g., DMF, acetonitrile), add sodium 2-chloro-2,2-difluoroacetate (2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-(difluoromethoxy)benzoate.

Protocol 2: Synthesis of this compound

  • Dissolve methyl 3-(difluoromethoxy)benzoate (1 equivalent) in a mixture of methanol and an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH, 2-4 equivalents).

  • Heat the mixture to reflux (typically 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl).

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Hydrolysis Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate Difluoromethylation Difluoromethylation (e.g., ClCF2COONa, Base) Methyl_3-hydroxybenzoate->Difluoromethylation Methyl_3-(difluoromethoxy)benzoate Methyl 3-(difluoromethoxy)benzoate Difluoromethylation->Methyl_3-(difluoromethoxy)benzoate Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H2O/MeOH) Methyl_3-(difluoromethoxy)benzoate->Hydrolysis 3-(Difluoromethoxy)benzoic_acid This compound Hydrolysis->3-(Difluoromethoxy)benzoic_acid

Caption: Synthetic workflow for this compound.

Troubleshooting_Difluoromethylation Start Low Yield in Difluoromethylation Check_Reagent Check Reagent Stoichiometry Start->Check_Reagent Check_Temp Check Reaction Temperature Start->Check_Temp Check_Time Check Reaction Time Start->Check_Time Side_Products Side Products Present? Start->Side_Products Incomplete_Reaction Incomplete Reaction Check_Reagent->Incomplete_Reaction Check_Temp->Incomplete_Reaction Check_Time->Incomplete_Reaction Optimize Optimize Conditions: - Increase Reagent - Adjust Temperature - Extend Time Incomplete_Reaction->Optimize Formate_Ester Identify Side Products (e.g., Formate Ester) Side_Products->Formate_Ester Yes Side_Products->Optimize No Formate_Ester->Optimize

Caption: Troubleshooting workflow for the difluoromethylation step.

Troubleshooting_Hydrolysis Start Issue with Hydrolysis Product Incomplete_Hydrolysis Incomplete Hydrolysis? Start->Incomplete_Hydrolysis Check_Base Increase Base Concentration/Equivalents Incomplete_Hydrolysis->Check_Base Yes Check_Temp_Time Increase Temperature/Time Incomplete_Hydrolysis->Check_Temp_Time Yes Side_Products Side Products Present? Incomplete_Hydrolysis->Side_Products No Check_Base->Start Check_Temp_Time->Start 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid (OCF2H Hydrolysis) Side_Products->3-Hydroxybenzoic_Acid Yes Decarboxylation_Product 1-(Difluoromethoxy)benzene (Decarboxylation) Side_Products->Decarboxylation_Product Yes Optimize_Mild Use Milder Conditions: - Lower Temperature - Shorter Time 3-Hydroxybenzoic_Acid->Optimize_Mild Decarboxylation_Product->Optimize_Mild

Caption: Troubleshooting workflow for the alkaline hydrolysis step.

References

Technical Support Center: Amide Coupling with 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions with 3-(difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the likely causes?

Several factors can contribute to poor outcomes in amide coupling reactions involving this compound. The primary reasons often relate to the electronic properties of the starting material and the reaction conditions.

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing nature of the difluoromethoxy group can make the carboxylic acid less nucleophilic and harder to activate compared to electron-rich or neutral benzoic acids. The chosen coupling reagent may not be potent enough, or the activation time could be insufficient.

  • Reduced Nucleophilicity of the Amine: If the amine coupling partner is also electron-deficient (e.g., an aniline with electron-withdrawing substituents) or sterically hindered, the reaction can be sluggish.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role. The presence of moisture can hydrolyze the activated intermediate, leading to reaction failure.[2]

  • Side Reactions: With highly reactive coupling reagents, side reactions can compete with the desired amide formation. For instance, uronium-based reagents like HATU can sometimes react with the amine to form an inactive guanidinium byproduct.

Q2: Which coupling reagents are recommended for this compound?

Given the electron-deficient nature of this compound, standard coupling reagents may require optimization. Here are some recommended options:

  • Carbodiimides (e.g., EDC, DCC) with Additives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is a common and effective choice.[2][3] The additive helps to suppress side reactions and improve efficiency.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU and HBTU are highly effective for challenging couplings, including those with electron-deficient acids.[3] They often lead to faster reaction times and higher yields.

  • Phosphonium Salts (e.g., PyBOP): PyBOP is another powerful coupling reagent suitable for difficult amide bond formations.

  • Acyl Fluoride Precursors (e.g., BTFFH, Deoxo-Fluor®): For particularly challenging or sterically hindered couplings, in situ formation of the acyl fluoride can be a highly effective strategy. Acyl fluorides are very reactive intermediates that can overcome the difficulties associated with electron-deficient substrates.[1][4]

Q3: What are the ideal solvents and bases for this reaction?

  • Solvents: Anhydrous aprotic polar solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[2] If solubility is an issue, DMF can be a better option.

  • Bases: A non-nucleophilic organic base is typically used to neutralize the acid formed during the reaction and to facilitate the coupling. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are widely used. It is crucial to use a sufficient amount of base, especially if the amine starting material is a salt (e.g., hydrochloride).

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This will help you determine when the starting materials have been consumed and the product has formed, allowing you to optimize the reaction time and avoid potential degradation of the product with prolonged reaction times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction or very low conversion Incomplete activation of the carboxylic acid.- Use a more powerful coupling reagent like HATU or PyBOP. - Consider converting the carboxylic acid to its acyl fluoride in situ using a fluorinating agent like Deoxo-Fluor®.[1][2] - Increase the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine.
Low nucleophilicity of the amine.- If using an aniline, ensure it is not overly electron-deficient. - Increase the reaction temperature. - Use a more potent coupling reagent.
Presence of moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of multiple byproducts Side reactions with the coupling reagent.- If using a carbodiimide, add HOBt or OxymaPure to suppress side reactions.[3] - If using a uronium reagent, ensure the carboxylic acid is pre-activated before adding the amine to minimize guanidinium byproduct formation.
Degradation of starting materials or product.- Monitor the reaction closely and stop it once the starting materials are consumed. - Consider running the reaction at a lower temperature for a longer duration.
Difficulty in purifying the product Byproducts from the coupling reagent.- If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. - If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[3]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a general and robust method for the amide coupling of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF. Add the amine (1.1 equivalents) and HOBt (1.2 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) followed by the portion-wise addition of EDC·HCl (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Fluoride Mediated Amide Coupling

This protocol is recommended for challenging couplings, such as with sterically hindered or poorly nucleophilic amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Fluorinating agent (e.g., Deoxo-Fluor®)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to 0 °C. Slowly add the fluorinating agent (1.1 equivalents). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Amidation: In a separate flask, dissolve the amine (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DCM and cool to 0 °C. Slowly add the freshly prepared acyl fluoride solution to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in the EDC/HOBt protocol.

Visualizations

Amide_Coupling_Mechanism RCOOH This compound ActiveIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) RCOOH->ActiveIntermediate Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActiveIntermediate Amide Amide Product ActiveIntermediate->Amide Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) ActiveIntermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism of amide bond formation.

Troubleshooting_Workflow Start Failed Amide Coupling Reaction CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Solvent, Base, Temp, Anhydrous?) CheckReagents->CheckConditions AnalyzeReaction Analyze Reaction Mixture (TLC, LC-MS) Any Starting Material Left? CheckConditions->AnalyzeReaction SM_Present Yes AnalyzeReaction->SM_Present SM_Absent No AnalyzeReaction->SM_Absent IncreaseActivation Increase Activation Potency: - Stronger Coupling Agent (HATU) - Form Acyl Fluoride SM_Present->IncreaseActivation Low Activation OptimizeConditions Optimize Conditions: - Increase Temperature - Change Solvent SM_Present->OptimizeConditions Poor Reactivity ConsiderSideReactions Consider Side Reactions or Degradation SM_Absent->ConsiderSideReactions

Caption: Troubleshooting workflow for failed amide coupling.

References

Optimizing catalyst selection for Suzuki reactions involving 3-(Difluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-(difluoromethoxy)phenylboronic acid.

Troubleshooting Guide

Question: My Suzuki reaction with 3-(difluoromethoxy)phenylboronic acid is giving low to no yield. What are the common causes and how can I troubleshoot it?

Answer:

Low or no yield in a Suzuki reaction with 3-(difluoromethoxy)phenylboronic acid often stems from its electron-deficient nature, which can lead to challenges in the catalytic cycle. Here is a systematic troubleshooting guide to address potential issues.

Logical Troubleshooting Workflow

G start Low/No Yield catalyst 1. Catalyst Inactive? start->catalyst conditions 2. Suboptimal Reaction Conditions? catalyst->conditions No catalyst_sol Use Highly Active Pre-catalyst (e.g., Buchwald G3/G4) Increase Catalyst Loading catalyst->catalyst_sol Yes reagents 3. Reagent Degradation? conditions->reagents No conditions_sol Increase Temperature Use Stronger Base (K3PO4, Cs2CO3) Screen Solvents (e.g., Dioxane, THF) conditions->conditions_sol Yes side_reactions 4. Competing Side Reactions? reagents->side_reactions No reagents_sol Use Fresh Boronic Acid Ensure Anhydrous/Degassed Solvents Verify Aryl Halide Purity reagents->reagents_sol Yes side_reactions_sol Ensure Rigorous Degassing (Ar/N2 Purge) Consider Boronic Ester/Trifluoroborate side_reactions->side_reactions_sol Yes success Improved Yield catalyst_sol->success conditions_sol->success reagents_sol->success side_reactions_sol->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

1. Inactive Catalyst System:

  • Problem: The electron-withdrawing difluoromethoxy group can make transmetalation the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may not be active enough.

  • Solution: Employ modern, highly active palladium pre-catalysts with electron-rich, bulky phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, tBuXPhos) are often effective for challenging couplings. Consider using well-defined pre-catalysts like XPhos Pd G3 or tBuXPhos Pd G3 which are air- and moisture-stable and provide consistent results.

2. Suboptimal Reaction Conditions:

  • Problem: The choice of base, solvent, and temperature is critical and highly substrate-dependent.

  • Solution:

    • Base: Use a stronger base to facilitate the formation of the boronate species. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.

    • Solvent: Aprotic polar solvents are generally preferred. A mixture of an organic solvent with water (e.g., 1,4-dioxane/water, THF/water) is common. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

    • Temperature: Increasing the reaction temperature (typically between 80-120 °C) can help overcome the activation energy barrier for transmetalation.

3. Reagent Degradation:

  • Problem: Boronic acids can degrade over time, especially if not stored properly. Solvents may contain impurities that can poison the catalyst.

  • Solution:

    • Use fresh, high-purity 3-(difluoromethoxy)phenylboronic acid.

    • Use anhydrous, degassed solvents. Traces of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.

4. Competing Side Reactions:

  • Problem: Two common side reactions with electron-deficient boronic acids are protodeboronation and homocoupling.

    • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and base.

    • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

  • Solution:

    • To minimize protodeboronation, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These are generally more robust and less prone to this side reaction.

    • To prevent homocoupling, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is best for coupling 3-(difluoromethoxy)phenylboronic acid?

A1: There is no single "best" catalyst as the optimal choice depends on the specific aryl halide coupling partner. However, for electron-deficient boronic acids, catalyst systems featuring bulky, electron-rich phosphine ligands are generally recommended. Buchwald-type ligands and their corresponding pre-catalysts are excellent starting points.

Data from Analogous Suzuki-Miyaura Couplings

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O606HighEffective for challenging couplings.
XPhos Pd G3XPhosK₃PO₄THF/H₂ORT or 400.5 - 2ExcellentRapid generation of the active catalyst.
tBuXPhos Pd G3tBuXPhosCs₂CO₃Toluene10018>95Broad substrate scope.
Pd(PPh₃)₄PPh₃K₂CO₃DMF8024VariableOften less effective for this substrate class.

Note: Yields are highly dependent on the specific aryl halide used. This table should be used as a guide for selecting initial screening conditions.

Q2: Can I use an aryl chloride as a coupling partner with 3-(difluoromethoxy)phenylboronic acid?

A2: Yes, but it is generally more challenging than using an aryl bromide or iodide due to the stronger carbon-chlorine bond. To successfully couple an aryl chloride, you will likely need to use a highly active catalyst system, such as one with a Buchwald ligand (e.g., XPhos or SPhos), and potentially higher temperatures and longer reaction times.

Q3: My reaction is complete, but I am having trouble with purification. What are common byproducts?

A3: Common byproducts include:

  • Homocoupled boronic acid: (3-(difluoromethoxy)phenyl)-(3-(difluoromethoxy)phenyl)

  • Protodeboronated starting material: Difluoromethoxybenzene

  • Residual catalyst and ligands: These can sometimes co-elute with the product.

Purification is typically achieved by flash column chromatography. If you are observing significant byproduct formation, refer to the troubleshooting guide to optimize the reaction conditions.

Q4: How do I prepare my reaction to minimize side reactions?

A4: A meticulous experimental setup is crucial. The following workflow is recommended to ensure an inert atmosphere and minimize contamination.

G cluster_0 Reaction Setup a 1. Add Solids (Aryl Halide, Boronic Acid, Base) to a flame-dried flask b 2. Seal with Septum a->b c 3. Evacuate and Backfill with Inert Gas (3x) b->c d 4. Add Degassed Solvent via Syringe c->d e 5. Add Catalyst/Ligand under positive inert gas flow d->e f 6. Heat to Desired Temperature e->f

Caption: Recommended workflow for setting up a Suzuki reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst (e.g., XPhos Pd G3)

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-(Difluoromethoxy)phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl halide, 3-(difluoromethoxy)phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium pre-catalyst to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Technical Support Center: Purification of 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-(Difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities can originate from the synthetic route and subsequent degradation. Common impurities may include unreacted starting materials, by-products from side reactions, residual solvents, and degradation products that arise from exposure to heat or light.[1][2] In syntheses involving cross-coupling reactions, residual catalysts like palladium may also be present.

Q2: Which purification method is best for an initial cleanup of the crude product?

A2: Acid-base extraction is an excellent initial technique to separate the acidic this compound from neutral and basic impurities. This method is high-capacity and effective at removing many baseline impurities before proceeding to finer purification steps.[3][4]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[5][6] The impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal by hot filtration).[5] Common solvent systems for benzoic acid derivatives include water, ethanol/water mixtures, or toluene.[4][7]

Q4: When is column chromatography the recommended purification method?

A4: Column chromatography is recommended when simpler methods like recrystallization or extraction fail to remove impurities that have similar properties to the desired compound. It offers high resolution for separating structurally similar compounds, such as homo-coupled byproducts or isomers.[4]

Q5: How can I assess the purity of the final product?

A5: The purity of the final compound can be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity, whereas a broad melting range at a lower temperature suggests the presence of impurities.[8] Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can also be used to detect and quantify impurities.[9][10]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization 1. Too much solvent was used, preventing complete precipitation upon cooling.[7] 2. The cooling process was too rapid, trapping the product in the solution. 3. Premature crystallization occurred during hot gravity filtration. 4. The product is significantly soluble in the cold washing solvent.1. Boil off some of the solvent to re-saturate the solution and attempt cooling again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] 3. Preheat the filtration funnel and flask with hot solvent before filtering.[5] 4. Ensure the washing solvent is ice-cold and use a minimal amount.[7]
Compound Fails to Crystallize The solution is not supersaturated, either because too much solvent was added or the initial material was purer than expected.1. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[7] 2. Add a "seed" crystal of the pure compound to the solution.[7] 3. Reduce the solvent volume by gentle heating and then allow it to cool again.[7]
Oily Precipitate Forms Instead of Crystals The melting point of the solute is lower than the boiling point of the solvent, causing it to "oil out."1. Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble and allow it to cool slowly. 2. Try a different recrystallization solvent with a lower boiling point.
Emulsion Forms During Acid-Base Extraction The organic and aqueous layers are not separating cleanly due to agitation or the presence of surfactants.1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and break the emulsion.
Product Still Appears Impure After Purification The chosen method was not effective for the specific impurities present.1. Repeat the purification step. For recrystallization, ensure slow crystal growth. 2. If recrystallization fails, attempt purification by column chromatography for better separation of closely related impurities.[4] 3. Use a decolorizing agent like activated charcoal during recrystallization if colored impurities are present.[6][11]

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 70-90%>90%High capacity, rapid, and effective for removing non-acidic impurities.[4]Unreacted neutral or basic starting materials.[3][4]
Recrystallization >99%60-85%Yields highly pure crystalline solid, excellent for removing trace impurities.[4]Structurally similar byproducts, residual solvents, and impurities with different solubility profiles.[4][5]
Column Chromatography 90-98%70-90%High resolution, separates compounds with very similar polarities.[4]Homo-coupled byproducts, isomers, and other closely related impurities.[4]
Note: The values presented are representative and may vary depending on the initial purity of the crude product and experimental conditions.[4]

Visualized Experimental Workflows

Caption: General workflow for purifying this compound.

Caption: Workflow for purification via acid-base extraction.

Caption: Workflow for purification via recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This method separates the acidic product from neutral and basic impurities.[3]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. The deprotonated product, sodium 3-(difluoromethoxy)benzoate, will be in the upper aqueous layer, while neutral and basic impurities remain in the organic layer.[3]

  • Collection: Drain the lower organic layer and set it aside. Drain the aqueous layer into a clean beaker. For maximum recovery, re-extract the organic layer with a fresh portion of the basic solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M hydrochloric acid (HCl) while stirring until the solution becomes acidic (pH ≈ 2), which will cause the purified this compound to precipitate out of the solution.[4]

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts, and then dry the product in a vacuum oven.

Protocol 2: Recrystallization

This technique is used to obtain a highly pure crystalline product by leveraging differences in solubility.[5][6]

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water). The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[5][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to just dissolve the solid completely.[6][7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then remove the charcoal via hot gravity filtration.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small volume of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly to remove all traces of solvent.[7]

References

Preventing decomposition of 3-(Difluoromethoxy)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(Difluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways for this compound are hydrolysis of the difluoromethoxy group and decarboxylation of the benzoic acid moiety.

Q2: What general storage conditions are recommended for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1][2][3][4][5]

Q3: Is the difluoromethoxy group stable to common reaction conditions?

A3: The difluoromethoxy group can be sensitive to hydrolysis, particularly in the presence of water under acidic or basic conditions.[6][7][8][9][10] Anhydrous reaction conditions are recommended whenever possible.

Q4: Under what conditions is decarboxylation a significant side reaction?

A4: Decarboxylation is typically promoted by high temperatures (generally above 200°C), exposure to UV light, and the presence of certain metal catalysts (e.g., copper) or radical initiators.[8][11][12][13]

Troubleshooting Guide

Issue 1: Low yield in reactions, with evidence of hydrolysis of the difluoromethoxy group.
  • Symptoms:

    • Appearance of a phenolic byproduct in your reaction mixture, identifiable by NMR or LC-MS.

    • Inconsistent reaction yields.

    • Formation of fluoride ions in the reaction mixture.

  • Potential Causes:

    • Presence of water in the reaction solvent or reagents.

    • Use of strong acidic or basic conditions.

    • Prolonged reaction times at elevated temperatures in the presence of protic solvents.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Consider the use of a desiccant or molecular sieves in the reaction setup.

    • pH Control: If possible, maintain a neutral pH. If acidic or basic conditions are required, consider using milder reagents or a buffered system to avoid pH extremes.[14]

    • Temperature and Time: Minimize reaction temperature and duration to the extent possible without compromising the desired transformation.

    • Protecting Groups: While less common for the difluoromethoxy group itself, consider if the overall reaction strategy can be modified to avoid harsh conditions that promote its hydrolysis.

Issue 2: Formation of 1-(Difluoromethoxy)-3-substituted-benzene as a major byproduct due to decarboxylation.
  • Symptoms:

    • Gas evolution (CO2) from the reaction mixture.

    • Presence of the decarboxylated byproduct, confirmed by GC-MS or NMR.

    • Reduced yield of the desired carboxylic acid derivative.

  • Potential Causes:

    • Excessive reaction temperatures.

    • Use of catalysts known to promote decarboxylation (e.g., copper salts).[11]

    • Photochemical decomposition if the reaction is exposed to light.[15]

    • Radical-mediated side reactions.[13]

  • Solutions:

    • Temperature Control: Maintain the lowest possible reaction temperature for the transformation. Monitor the reaction temperature closely to avoid hotspots.

    • Catalyst Choice: If a metal catalyst is required, screen for alternatives to copper that are less prone to inducing decarboxylation.

    • Light Protection: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.

    • Protecting the Carboxylic Acid: Convert the carboxylic acid to an ester or amide prior to subsequent reactions that require harsh conditions. Esters and amides are generally more stable to decarboxylation.[5][6][11]

Data on Decomposition

The following tables provide quantitative data on the decomposition of compounds structurally related to this compound. This data can be used to estimate the stability of the target compound under various conditions.

Table 1: Estimated Thermal Decarboxylation Rate Constants for Benzoic Acid Derivatives

CompoundTemperature (°C)k (s⁻¹)Half-life (t₁/₂)Activation Energy (Ea) (kJ/mol)
Pentafluorobenzoic Acid2001.1 x 10⁻⁴~105 min157
2-Hydroxybenzoic Acid2001.9 x 10⁻⁵~608 min90-97
4-Aminobenzoic Acid Derivatives**50Varies with pH and substituents--

*Data is for analogous compounds and should be used as an estimation.[1] **Decarboxylation rates are highly dependent on the specific substituents and pH.[5]

Table 2: Influence of Reaction Conditions on Esterification Yield of a Fluorinated Benzoic Acid Derivative *

Temperature (°C)Time (min)Yield (%)
11015Low
13015High
15015High

*Data from a microwave-assisted Fischer esterification of 4-fluoro-3-nitrobenzoic acid. This demonstrates the general trend of temperature on reaction yield and can be used as a starting point for optimization.[2]

Experimental Protocols

Protocol 1: Amide Coupling with Minimized Decomposition

This protocol for amide bond formation using HATU as a coupling reagent is designed to minimize side reactions by maintaining moderate temperatures and reaction times.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification with Temperature Control

This protocol for Fischer esterification is optimized to reduce the risk of thermal decarboxylation.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS. Avoid excessive heating to minimize decarboxylation.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

Visualizing Decomposition Pathways and Prevention Strategies

Decomposition Pathways of this compound

DecompositionPathways A This compound B Hydrolysis (+H2O, H+ or OH-) A->B D Decarboxylation (Heat, Light, Catalyst) A->D C 3-Hydroxybenzoic acid B->C E 1,3-Difluoromethoxybenzene D->E TroubleshootingWorkflow Start Low Yield or Unexpected Byproducts Analyze Analyze reaction mixture (LC-MS, GC-MS, NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify Hydrolysis Hydrolysis Product (e.g., 3-Hydroxybenzoic acid) Identify->Hydrolysis Phenolic byproduct Decarboxylation Decarboxylation Product (e.g., 1,3-Difluoromethoxybenzene) Identify->Decarboxylation CO2 evolution CheckWater Check for water contamination (solvents, reagents) Hydrolysis->CheckWater CheckpH Review reaction pH Hydrolysis->CheckpH CheckTemp Review reaction temperature Decarboxylation->CheckTemp CheckLight Check for light exposure Decarboxylation->CheckLight Solution1 Use anhydrous conditions CheckWater->Solution1 Solution2 Use milder pH / buffers CheckpH->Solution2 Solution3 Lower reaction temperature CheckTemp->Solution3 Solution4 Protect from light CheckLight->Solution4 ProtectingGroupStrategy CarboxylicAcid R-COOH Protection Protection (e.g., Esterification) CarboxylicAcid->Protection ProtectedAcid R-COOR' Protection->ProtectedAcid Reaction Harsh Reaction (e.g., high temp) ProtectedAcid->Reaction Intermediate Intermediate Reaction->Intermediate Deprotection Deprotection (e.g., Hydrolysis) Intermediate->Deprotection FinalProduct Desired Product Deprotection->FinalProduct

References

Overcoming poor reactivity of 3-(Difluoromethoxy)benzoic acid in esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor reactivity with 3-(difluoromethoxy)benzoic acid in esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard esterification reactions like the Fischer method?

A1: The poor reactivity of this compound stems from the strong electron-withdrawing nature of the difluoromethoxy (-OCHF₂) group. This group decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the carboxylic acid.[1][2][3] This reduction in electron density, known as a deactivating effect, makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol, which is a key step in the esterification process.[1][4]

Q2: What are the primary alternative methods for esterifying this deactivated benzoic acid?

A2: For deactivated carboxylic acids like this compound, several alternative methods that do not rely on forcing equilibrium under harsh acidic conditions are recommended. The most common and effective methods are:

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). It is a mild and highly efficient method for a wide range of substrates.[5][6][7][8][9]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. It proceeds under neutral conditions and is particularly useful for temperature-sensitive substrates.[10][11][12][13][14]

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the alcohol to form the ester.

Q3: Can I improve the yield of a Fischer esterification for this compound?

A3: While challenging, it is possible to improve the yield of a Fischer esterification. Since the reaction is an equilibrium process, Le Chatelier's principle can be applied.[15] Strategies include:

  • Using a large excess of the alcohol, which also serves as the solvent.[15][16]

  • Removing water as it is formed, typically by using a Dean-Stark apparatus or molecular sieves.[17]

  • Employing microwave irradiation in a sealed vessel to increase the reaction rate at elevated temperatures and pressures.[18]

However, for deactivated substrates, these methods may still result in incomplete conversion or require harsh conditions that could lead to side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation (Fischer Esterification) 1. Insufficient activation of the carboxylic acid due to the electron-withdrawing -OCHF₂ group. 2. The reaction has not reached equilibrium, or the equilibrium is unfavorable.1. Switch to a more powerful esterification method like Steglich or Mitsunobu. 2. Increase the reaction time and/or temperature. 3. Use a large excess of the alcohol and a stronger acid catalyst (e.g., p-toluenesulfonic acid). 4. Actively remove water using a Dean-Stark trap.
Formation of a White Precipitate (Steglich Esterification) The precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction when using DCC.This is expected. The DCU is typically removed by filtration at the end of the reaction. Ensure the reaction solvent is non-polar (e.g., dichloromethane) to minimize the solubility of DCU.
Side Product Formation (Steglich Esterification) Formation of an N-acylurea byproduct can occur if the activated carboxylic acid rearranges before reacting with the alcohol. This is more common with sterically hindered alcohols.Ensure a sufficient catalytic amount of DMAP (typically 5-10 mol%) is used. DMAP acts as an acyl transfer agent, suppressing the formation of the N-acylurea side product.[7][8]
Low Yield (Mitsunobu Reaction) 1. The pKa of the carboxylic acid may not be low enough for efficient protonation of the betaine intermediate. 2. Steric hindrance around the carboxylic acid or the alcohol.1. While this compound is expected to be sufficiently acidic, ensuring anhydrous conditions is critical. 2. Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and acid may improve yields.[10]
Difficulty in Product Purification 1. Removal of triphenylphosphine oxide and the reduced azodicarboxylate byproduct from the Mitsunobu reaction. 2. Removal of excess starting material.1. For Mitsunobu reactions, purification is typically achieved by column chromatography. Using modified reagents, such as resin-bound triphenylphosphine, can simplify workup.[11] 2. An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup can remove unreacted carboxylic acid.

Data Presentation: Comparison of Esterification Methods

The following table provides a comparative overview of the different esterification methods for a deactivated benzoic acid, using 3-bromobenzoic acid as a representative example due to the availability of comparative data.[19] The performance is expected to be similar for this compound.

MethodAlcoholReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Fischer Esterification MethanolH₂SO₄ (catalytic)MethanolReflux10~85[19]
Steglich Esterification EthanolDCC, DMAPDichloromethane203>90[19]
Mitsunobu Reaction IsopropanolPPh₃, DEAD/DIADTHF0 to RTSeveralGood to Excellent[19]

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol is a standard procedure for acid-catalyzed esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.[15][16][20][21][22]

Protocol 2: Steglich Esterification

A mild and efficient method for deactivated or sensitive substrates.[23]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the cooled, stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate and redissolve the residue in an organic solvent like ethyl acetate. Wash the solution with 1 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.[19][23]

Protocol 3: Mitsunobu Reaction

A versatile method that proceeds under neutral conditions with inversion of stereochemistry at the alcohol center.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be directly purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.[10][19]

Visualizations

experimental_workflow cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction f1 Dissolve Acid in Excess Alcohol f2 Add Acid Catalyst (H₂SO₄ or p-TsOH) f1->f2 f3 Reflux (10-24h) f2->f3 f4 Workup & Extraction f3->f4 f5 Purification f4->f5 s1 Dissolve Acid, Alcohol, DMAP in Anhydrous DCM s2 Cool to 0°C s1->s2 s3 Add DCC or EDC s2->s3 s4 Stir at RT (3-12h) s3->s4 s5 Filter DCU & Workup s4->s5 s6 Purification s5->s6 m1 Dissolve Acid, Alcohol, PPh₃ in Anhydrous THF m2 Cool to 0°C m1->m2 m3 Add DEAD or DIAD m2->m3 m4 Stir at RT (2-12h) m3->m4 m5 Concentrate m4->m5 m6 Purification m5->m6

Caption: General experimental workflows for Fischer, Steglich, and Mitsunobu esterifications.

decision_tree start Start: Esterification of This compound q1 Is the alcohol acid-sensitive or sterically hindered? start->q1 q2 Are mild, neutral conditions required? q1->q2 No method_steglich Use Steglich Esterification q1->method_steglich Yes q3 Is the alcohol simple (e.g., MeOH, EtOH) and can be used in large excess? q2->q3 No method_mitsunobu Use Mitsunobu Reaction q2->method_mitsunobu Yes method_fischer Attempt Fischer Esterification (with optimization) q3->method_fischer Yes method_acyl Consider Acyl Chloride Formation q3->method_acyl No

Caption: Decision tree for selecting an appropriate esterification method.

References

Technical Support Center: Difluoromethoxylation of Benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethoxylation of benzoic acid precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the direct O-difluoromethylation of a hydroxybenzoic acid?

A1: The primary challenges in the direct O-difluoromethylation of a hydroxybenzoic acid revolve around chemoselectivity and potential side reactions. The presence of two reactive sites, the phenolic hydroxyl group and the carboxylic acid group, can lead to a mixture of products or undesired reactions. The basic conditions often required for the activation of the phenolic hydroxyl group can deprotonate the carboxylic acid, potentially leading to side reactions or inhibiting the desired transformation. Furthermore, harsh reaction conditions, such as high temperatures, may cause decarboxylation of the benzoic acid, reducing the yield of the target molecule.[1][2]

Q2: What are the common methods for introducing a difluoromethoxy group onto a phenolic compound?

A2: A common and effective method for the O-difluoromethylation of phenols is the use of difluorocarbene precursors. Reagents such as sodium chlorodifluoroacetate, when heated in the presence of a base, generate difluorocarbene in situ, which then reacts with the phenoxide to form the difluoromethyl ether.[3] Another approach involves the use of difluoromethyltriflate (HCF₂OTf), which can react with phenols under basic conditions. More recent methods also include photocatalytic approaches that generate the OCF₂H radical for the difluoromethoxylation of arenes, which have shown tolerance for carboxylic acid functional groups.

Q3: When should I consider a protecting group strategy for the carboxylic acid?

A3: A protecting group strategy is advisable when direct difluoromethoxylation of the hydroxybenzoic acid results in low yields, a complex mixture of products, or significant decomposition of the starting material. Protecting the carboxylic acid as an ester can prevent its interference with the reaction at the phenolic hydroxyl group. This strategy allows for the use of a wider range of reaction conditions for the difluoromethoxylation step. The choice of protecting group is critical and should be orthogonal to the difluoromethoxylation conditions and the subsequent deprotection should not affect the newly installed difluoromethoxy group.[4][5][6]

Q4: What are suitable protecting groups for the carboxylic acid in this context?

A4: Esters are the most common protecting groups for carboxylic acids.[6] The choice of ester depends on the desired deprotection method.

  • Methyl or Ethyl Esters: These are relatively robust and are typically removed by hydrolysis under basic (e.g., NaOH or KOH) or acidic conditions.[6]

  • Benzyl Esters: These can be cleaved by hydrogenolysis (e.g., H₂, Pd/C), which are generally mild conditions and orthogonal to many functional groups.[5]

  • tert-Butyl Esters: These are readily removed under acidic conditions (e.g., trifluoroacetic acid) and are stable to basic and nucleophilic reagents.[6]

It is crucial to ensure that the difluoromethoxy group is stable under the chosen deprotection conditions.

Troubleshooting Guides

Problem 1: Low yield in the direct O-difluoromethylation of a hydroxybenzoic acid.
Possible Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time. - Increase reaction temperature cautiously, monitoring for decomposition. - Increase the equivalents of the difluoromethylating agent.
Side reactions - If decarboxylation is suspected, consider milder reaction conditions or a different difluoromethylating reagent. - If O-difluoromethylation of the carboxylate is observed, a protecting group strategy for the carboxylic acid is recommended.
Poor solubility of reactants - Screen different polar aprotic solvents such as DMF, DMAc, or 1,4-dioxane.[7]
Inappropriate base - Ensure a strong enough base is used to deprotonate the phenol, but consider its potential to promote side reactions. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a good starting point.[3][7]
Problem 2: The reaction is successful, but the carboxylic acid is lost (decarboxylation).
Possible Cause Troubleshooting Steps
High reaction temperature - Lower the reaction temperature and extend the reaction time. - Explore photocatalytic methods that often proceed at room temperature.
Strongly basic conditions - Use a milder base (e.g., Na₂CO₃ instead of KH).[7] - Use a stoichiometric amount of base if possible.
Radical-mediated decarboxylation - If using a radical-based method, ensure the conditions are optimized to favor C-O bond formation over decarboxylation.[1][2]
Alternative Synthetic Route - Consider a two-step approach: O-difluoromethylation of a hydroxybenzaldehyde precursor followed by oxidation to the benzoic acid. The difluoromethoxy group is generally stable to common oxidation conditions (e.g., KMnO₄, Jones oxidation).[7]
Problem 3: Difficulty in deprotecting the ester without affecting the difluoromethoxy group.
Possible Cause Troubleshooting Steps
Harsh deprotection conditions - The difluoromethoxy group is generally stable to many conditions, but highly acidic or basic conditions at elevated temperatures should be approached with caution. - For base-labile esters (methyl/ethyl), use stoichiometric base at room temperature or slightly elevated temperatures and monitor the reaction closely. - For acid-labile esters (tert-butyl), use milder acidic conditions if possible.
Orthogonal protecting group selection - If standard deprotection methods are problematic, consider a benzyl ester which can be removed under neutral hydrogenolysis conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

This protocol is adapted from patent CN102690194A and involves the O-difluoromethylation of a hydroxybenzaldehyde intermediate followed by oxidation.[7]

Step 1: O-Difluoromethylation of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde

  • Reagents and Solvents:

    • 3-cyclopropylmethoxy-4-hydroxybenzaldehyde

    • Sodium chlorodifluoroacetate (CHCIF₂COONa)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • To a reaction vessel, add 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, sodium chlorodifluoroacetate, and potassium carbonate in N,N-dimethylacetamide.

    • Heat the mixture to 120 °C and stir for 8 hours.

    • After completion, cool the reaction mixture and adjust the pH to 2 with 0.2N hydrochloric acid.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde.

Step 2: Oxidation to 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

  • Reagents and Solvents:

    • 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

  • Procedure:

    • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde in acetone.

    • Slowly add a solution of potassium permanganate in acetone to the reaction mixture.

    • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

    • Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) and filter the manganese dioxide.

    • Acidify the filtrate and extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic layer to yield the final product.

Quantitative Data from Protocol 1 (Step 1) [7]
Reactant 3-cyclopropylmethoxy-4-hydroxybenzaldehyde
Reagents Sodium chlorodifluoroacetate, K₂CO₃
Solvent N,N-Dimethylacetamide
Temperature 120 °C
Time 8 hours
Yield 90%
Purity (HPLC) 89.6%

Visualizations

experimental_workflow cluster_direct Direct Difluoromethoxylation cluster_indirect Protecting Group Strategy start_direct Hydroxybenzoic Acid reagents_direct Difluoromethylating Agent (e.g., CHClF₂COONa) + Base reaction_direct O-Difluoromethylation reagents_direct->reaction_direct product_direct Difluoromethoxybenzoic Acid reaction_direct->product_direct side_reaction Side Products (Decarboxylation, etc.) reaction_direct->side_reaction start_indirect Hydroxybenzoic Acid protection Protection (e.g., Esterification) start_indirect->protection protected_intermediate Protected Hydroxybenzoic Acid protection->protected_intermediate reagents_indirect Difluoromethylating Agent + Base reaction_indirect O-Difluoromethylation reagents_indirect->reaction_indirect protected_product Protected Difluoromethoxybenzoic Acid reaction_indirect->protected_product deprotection Deprotection protected_product->deprotection final_product Difluoromethoxybenzoic Acid deprotection->final_product troubleshooting_logic cluster_conditions Optimize Reaction Conditions cluster_strategy Change Synthetic Strategy start Low Yield or Side Reactions? temp Adjust Temperature start->temp Yes time Adjust Reaction Time start->time Yes base Change Base start->base Yes solvent Change Solvent start->solvent Yes protect Use Protecting Group for Carboxylic Acid start->protect Persistent Issues two_step Two-Step Route: Aldehyde -> Oxidation start->two_step Persistent Issues end Successful Synthesis temp->end time->end base->end solvent->end protect->end two_step->end

References

Managing exothermic reactions during the synthesis of 3-(Difluoromethoxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-(Difluoromethoxy)benzoyl chloride, a critical process for researchers in pharmaceutical and materials science.

Troubleshooting Guide & FAQs

Q1: My reaction mixture is rapidly increasing in temperature and changing color significantly after adding thionyl chloride. What is happening and what should I do?

A: You are likely experiencing a runaway exothermic reaction. The reaction between a carboxylic acid and thionyl chloride is highly exothermic.[1] A rapid temperature spike indicates that the heat generated is exceeding the rate of heat removal. This can lead to the decomposition of reactants and products, vigorous off-gassing of byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl), and a potential pressure buildup in the vessel.[1][2]

Immediate Actions:

  • Cease the addition of thionyl chloride immediately.

  • Ensure your reaction is in a well-ventilated chemical fume hood.[3]

  • Increase the efficiency of your cooling system (e.g., add more dry ice to an acetone bath).

  • If the reaction appears uncontrollable, prepare for emergency shutdown by having a suitable quenching agent ready and ensure the area is clear.

Q2: What are the best practices for adding thionyl chloride to control the exothermic reaction?

A: Controlled addition is critical. Thionyl chloride should be added dropwise to the solution of 3-(difluoromethoxy)benzoic acid using an addition funnel.[4] The reaction vessel must be immersed in a cooling bath (e.g., ice-water or dry ice/acetone) to maintain a low and stable internal temperature throughout the addition process.[4] Vigorous stirring is also essential to ensure even heat distribution and prevent localized hotspots.

Q3: How does the choice of solvent impact heat management in this synthesis?

A: The solvent plays a crucial role in dissipating heat. A solvent with a good heat capacity and a suitable boiling point can help absorb the energy released. An inert, higher-boiling solvent like toluene is often used, which can help manage the reaction temperature, especially when the reaction is later heated to reflux to ensure completion.[5] It is critical to ensure the solvent is dry, as thionyl chloride reacts violently with water.[6][7]

Q4: I've controlled the initial exotherm, but my yield is low. What are potential causes related to the reaction conditions?

A: Low yield can result from several factors:

  • Incomplete Reaction: After the initial controlled addition, the reaction often requires heating at reflux to go to completion. A typical procedure involves heating for 1-2 hours after the addition is finished.[5][8]

  • Moisture Contamination: The presence of water will hydrolyze the thionyl chloride reagent and the 3-(difluoromethoxy)benzoyl chloride product, converting it back to the starting carboxylic acid.[7][9] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure Starting Material: Ensure your this compound is dry and pure.

  • Inefficient Workup: The product is moisture-sensitive. During workup, excess thionyl chloride is typically removed by distillation or evaporation, often with a co-solvent like toluene to azeotropically remove traces.[8][10]

Q5: What are the primary safety hazards associated with this reaction, and what personal protective equipment (PPE) is mandatory?

A: The primary hazards are the corrosive and reactive nature of thionyl chloride and the evolution of toxic gases (HCl and SO₂).[1][2]

  • Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water.[6][7] It can cause severe burns to the skin and eyes and is toxic if inhaled.[7]

  • Hydrogen Chloride (HCl): A corrosive gas that can damage the respiratory tract.[1]

  • Sulfur Dioxide (SO₂): A toxic and irritating gas.[1]

Mandatory PPE:

  • Work must be conducted in a certified chemical fume hood.[3]

  • Wear chemical safety goggles and a face shield.[6]

  • Use heavy-duty, chemical-resistant gloves (e.g., neoprene or rubber).[3]

  • A flame-retardant lab coat is required.[7]

  • Ensure an eyewash station and safety shower are immediately accessible.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a benzoyl chloride from its corresponding benzoic acid using thionyl chloride. These should be adapted as a starting point for the synthesis of 3-(Difluoromethoxy)benzoyl chloride.

ParameterValue / ConditionPurpose & RationaleCitation
Reagents This compound, Thionyl Chloride (SOCl₂)Thionyl chloride is the chlorinating agent.[2]
Stoichiometry 1.5 to 2.0 equivalents of SOCl₂Using an excess of thionyl chloride helps drive the reaction to completion.[5]
Solvent Toluene (or none, using excess SOCl₂ as solvent)An inert solvent helps to control the reaction temperature and facilitate handling.[5]
Addition Temperature 0 - 10 °CA low temperature is crucial to control the initial exothermic reaction upon adding SOCl₂.[11]
Reaction Temperature Reflux (e.g., ~100-110 °C in Toluene)Heating after the initial addition ensures the reaction proceeds to completion.[5][8]
Reaction Time 1 - 3 hours at refluxSufficient time is needed for the complete conversion of the carboxylic acid.[5][8]
Workup Distillation / Evaporation of excess SOCl₂ and solventRemoves volatile unreacted starting materials and byproducts.[8]

Experimental Protocol

Objective: To synthesize 3-(Difluoromethoxy)benzoyl chloride from this compound and thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water)

  • Heating mantle

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Ensure the top of the condenser is connected to a gas trap or scrubber to neutralize the HCl and SO₂ gases produced. The entire apparatus must be set up in a chemical fume hood.[3]

  • Charging the Reactor: Add this compound (1.0 eq) and anhydrous toluene to the reaction flask. Begin stirring to dissolve the acid.

  • Cooling: Immerse the flask in an ice-water bath and allow the contents to cool to 0-5 °C.

  • Reagent Addition: Fill the addition funnel with thionyl chloride (1.5 - 2.0 eq). Add the thionyl chloride to the stirred solution dropwise over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to control the exotherm.[11]

  • Reaction: Once the addition is complete, remove the cooling bath. Slowly heat the reaction mixture to reflux and maintain this temperature for 1-2 hours.[5][8] The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Arrange the apparatus for distillation to remove the excess thionyl chloride and the toluene solvent.[8] Applying a vacuum can facilitate this process.[10]

  • Purification: The resulting crude 3-(Difluoromethoxy)benzoyl chloride can be purified by vacuum distillation if necessary. The product is a liquid and should be handled with care due to its reactivity with moisture.

Visual Workflow and Logic Diagrams

Exothermic_Reaction_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fumehood 2. Verify Fume Hood Operation prep_ppe->prep_fumehood prep_glassware 3. Assemble Dry Glassware (Flask, Condenser, Scrubber) prep_fumehood->prep_glassware prep_reagents 4. Measure Reagents (Acid, Toluene, SOCl₂) prep_glassware->prep_reagents react_charge 5. Charge Reactor (Acid + Toluene) prep_reagents->react_charge react_cool 6. Cool to 0-5 °C (Ice Bath) react_charge->react_cool react_add 7. Add SOCl₂ Dropwise (Monitor Temperature) react_cool->react_add react_reflux 8. Heat to Reflux (1-2 Hours) react_add->react_reflux react_add->react_reflux CRITICAL CONTROL POINT: Maintain Temp < 10°C workup_cool 9. Cool to Room Temp react_reflux->workup_cool workup_distill 10. Remove Excess SOCl₂ & Solvent (Vacuum) workup_cool->workup_distill workup_purify 11. Purify Product (Vacuum Distillation) workup_distill->workup_purify

Caption: Workflow for the safe synthesis of 3-(Difluoromethoxy)benzoyl chloride.

Troubleshooting_Tree start Problem Encountered q_temp Is reaction temperature rising uncontrollably? start->q_temp q_yield Is final product yield unexpectedly low? start->q_yield sol_temp_yes RUNAWAY REACTION 1. Stop SOCl₂ Addition 2. Increase Cooling 3. Prepare for Quench q_temp->sol_temp_yes Yes sol_temp_no Temperature is stable. Proceed with caution. q_temp->sol_temp_no No q_reflux Was reaction heated to reflux after addition? q_yield->q_reflux Yes sol_reflux_no Incomplete Conversion. Action: Ensure sufficient reflux time (1-2h). q_reflux->sol_reflux_no No q_moisture Were anhydrous conditions maintained? q_reflux->q_moisture Yes sol_moisture_no Reagent/Product Hydrolysis. Action: Use oven-dried glassware & dry solvents. q_moisture->sol_moisture_no No sol_moisture_yes Check starting material purity and workup efficiency. q_moisture->sol_moisture_yes Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Column chromatography conditions for purifying 3-(Difluoromethoxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-(Difluoromethoxy)benzoic acid and its derivatives using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives due to its polarity and ability to separate compounds based on their interactions with the silica surface.[1] For compounds that may be sensitive to the acidic nature of silica gel, deactivating the silica with a base like triethylamine or using an alternative stationary phase such as neutral alumina can be effective.[2]

Q2: Which solvent systems are typically used as the mobile phase?

A2: The choice of mobile phase depends on the polarity of the specific derivative being purified. Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The ratio of the solvents is adjusted to achieve optimal separation. For acidic compounds like benzoic acid derivatives, adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase can help to reduce peak tailing by suppressing the ionization of the carboxylic acid group.[3]

Q3: How can I determine the appropriate solvent ratio for my column?

A3: The ideal solvent ratio is typically determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4. This generally provides good separation from impurities.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can occur with acid-sensitive compounds.[2] To mitigate this, you can try the following:

  • Deactivate the silica gel: Pre-treat the silica gel with a solution of the eluent containing a small amount (e.g., 1-3%) of triethylamine.[4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina.[2]

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Q5: I am observing significant peak tailing in my fractions. How can I improve the peak shape?

A5: Peak tailing for acidic compounds is often due to interactions between the ionized analyte and the stationary phase.[5] To improve peak shape, add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase.[3] This will keep the carboxylic acid in its protonated, less polar form, leading to more symmetrical peaks.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound derivatives.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (polarity too high or too low).- Column was overloaded with the sample.- Column was not packed properly, leading to channeling.- Optimize the solvent system using TLC to achieve a greater difference in Rf values.- Use a larger column or reduce the amount of sample loaded.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Elutes Too Slowly or Not at All (Low Rf) - The mobile phase is not polar enough.- The compound may have degraded or irreversibly adsorbed to the silica gel.- Increase the proportion of the polar solvent in your mobile phase. A gradient elution can be effective.[2]- Check for compound stability on a small scale using TLC. If degradation is suspected, consider deactivating the silica or using an alternative stationary phase.[2]
Streaking or Tailing of the Compound Band - The compound is interacting too strongly with the silica gel, often due to its acidic nature.- The sample was not loaded onto the column in a narrow band.- Add a small amount of acetic or formic acid to the eluent to suppress ionization.[3]- Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column.
Cracks Forming in the Silica Gel Bed - The column ran dry at some point.- The heat of adsorption of the solvent caused thermal expansion and cracking.- Always keep the solvent level above the top of the silica gel.- Pack the column using the eluting solvent to pre-equilibrate it.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Column Preparation:

    • Select an appropriately sized column based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluting solvent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the sand layer.

    • Gently add a small amount of fresh eluting solvent and drain again to wash the sample into the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluting solvent.

    • Begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Example Purification Conditions

The following table provides example starting conditions for the purification of this compound derivatives based on related compounds found in the literature. Optimization will be required for specific derivatives.

Compound TypeStationary PhaseMobile Phase SystemExample Ratio (v/v)Reference
Difluoromethoxy-substituted estratrieneSilica GelDichloromethane / Ethyl AcetateGradient[2][6]
3-(furan-2-yl)benzoic acidSilica GelEthyl Acetate / Hexanes20:80[4]
3,5-diisopropyl-4-hydroxybenzoic acidSilica GelHexanes / Ethyl Acetate99:1[7]

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis to Determine Eluent prep_column 2. Pack Column with Silica Gel prep_tlc->prep_column load_sample 3. Load Crude Sample prep_column->load_sample elute_column 4. Elute with Solvent System load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions 7. Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent 8. Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: A typical experimental workflow for column chromatography purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? cause1 Wrong Solvent Polarity start->cause1 Yes cause2 Peak Tailing (Acidic Compound) start->cause2 Yes cause3 Compound Degradation start->cause3 Yes cause4 Column Overloaded start->cause4 Yes solution1 Adjust Eluent Ratio (Guided by TLC) cause1->solution1 solution2 Add 0.1-1% Acetic Acid to Eluent cause2->solution2 solution3 Deactivate Silica with TEA or Use Alumina cause3->solution3 solution4 Reduce Sample Load or Use Larger Column cause4->solution4

Caption: A troubleshooting decision guide for poor separation issues.

References

Validation & Comparative

A Comparative Guide to 3-(Difluoromethoxy)benzoic Acid and 3-(Trifluoromethoxy)benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a critical tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are frequently employed to enhance properties such as metabolic stability and membrane permeability. This guide provides an objective comparison of 3-(Difluoromethoxy)benzoic acid and 3-(Trifluoromethoxy)benzoic acid, offering researchers and drug development professionals a data-driven perspective on their respective advantages and applications.

Physicochemical Properties

The seemingly minor difference between a difluoro- and trifluoromethoxy group imparts distinct physicochemical characteristics to the parent molecule. These differences can significantly influence a compound's behavior in a biological system. The trifluoromethoxy group generally confers greater lipophilicity, while the difluoromethoxy group uniquely offers the potential for hydrogen bond donation.

PropertyThis compound3-(Trifluoromethoxy)benzoic AcidReference(s)
Molecular Formula C₈H₆F₂O₃C₈H₅F₃O₃[1][2]
Molecular Weight 188.13 g/mol 206.12 g/mol [1][2]
Melting Point 105°C89-92°C[1][2][3]
pKa (Predicted) Not specified3.82[4]
XLogP3 / logP 3.0Not specified[1]
Topological Polar Surface Area 46.5 ŲNot specified[1]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 5Not specified[1]

Pharmacokinetic Profile Comparison

The primary motivation for introducing these fluorinated moieties is to overcome pharmacokinetic challenges, particularly metabolic instability.

Lipophilicity and Permeability: The trifluoromethoxy (-OCF₃) group is one of the most lipophilic substituents used in drug design, with a high Hansch lipophilicity parameter (π ≈ +1.04).[5] This significant increase in lipophilicity can enhance a drug's ability to permeate biological membranes, which may improve oral absorption and blood-brain barrier penetration.[6][7] The difluoromethoxy (-OCHF₂) group also increases lipophilicity compared to a non-fluorinated methoxy group, but to a lesser extent than its trifluoro counterpart.[8] This offers a more moderate option for fine-tuning a molecule's lipophilicity to achieve an optimal balance between permeability and aqueous solubility.

Metabolic Stability: Both groups are employed to enhance metabolic stability by blocking sites susceptible to metabolism, primarily due to the high strength of the carbon-fluorine bond.[9]

  • This compound: The -OCHF₂ group is often considered a metabolically robust bioisostere of the methoxy group (-OCH₃). Its primary advantage is preventing O-demethylation, a common and often rapid metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes.[8][9] The presence of the C-F bonds makes this cleavage highly unfavorable.[9]

  • 3-(Trifluoromethoxy)benzoic Acid: The -OCF₃ group is also exceptionally resistant to oxidative metabolism.[5] Its strong electron-withdrawing nature can deactivate the adjacent aromatic ring, making it less susceptible to oxidative metabolism by CYPs.[6]

While both groups confer metabolic stability, the choice may depend on the specific metabolic liabilities of the lead compound.

Pharmacodynamic Considerations

The electronic properties and steric bulk of these groups can influence how a drug interacts with its biological target.

Electronic Effects: Both substituents are electron-withdrawing, which can impact the pKa of the benzoic acid and modulate interactions with target proteins. The trifluoromethoxy group is strongly electron-withdrawing, which can influence hydrogen bonding and electrostatic interactions with biological targets.[5][7][10] The difluoromethoxy group is considered weakly electron-withdrawing.[8]

Hydrogen Bonding Capability: A critical distinction is the ability of the difluoromethoxy group to act as a hydrogen bond donor due to the acidity of its hydrogen atom.[8] This rare characteristic allows it to serve as a bioisostere for hydroxyl (-OH) or amine (-NH₂) groups, potentially maintaining crucial interactions with a biological target while improving metabolic stability.[8] The trifluoromethoxy group lacks this capability.

Conformational Effects: The replacement of a methoxy group with a difluoromethoxy group can alter the substituent's preferred conformation relative to the aromatic ring, potentially forcing it into a less favorable position within a binding site.[11] This can impact binding affinity and should be a consideration in structure-activity relationship (SAR) studies.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method for evaluating the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.

Objective: To determine the rate of disappearance of this compound and 3-(Trifluoromethoxy)benzoic acid when incubated with human liver microsomes (HLM) and an NADPH-regenerating system.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of the test compounds by diluting the stock solution in buffer.

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM, and the test compound solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction. A parallel incubation without the NADPH system serves as a negative control.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8]

Experimental_Workflow prep Preparation (Thaw Reagents) mix Create Incubation Mixture (Buffer, HLM, Test Compound) prep->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate initiate Initiate Reaction (Add NADPH System) pre_incubate->initiate sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench process Sample Processing (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate t½, CLint) analyze->data

Caption: Workflow for an in vitro metabolic stability assay. (Within 100 characters)

Logical Framework for Substituent Selection

The decision to use a difluoromethoxy versus a trifluoromethoxy group is a multi-faceted process based on balancing desired physicochemical and pharmacokinetic properties.

Substituent_Logic goal Goal: Optimize Lead Compound problem Identified Issues goal->problem stability Poor Metabolic Stability (e.g., O-demethylation) problem->stability permeability Low Permeability / Lipophilicity problem->permeability binding Suboptimal Target Binding (Requires H-bond donor) problem->binding strategy Select Fluorinated Group stability->strategy permeability->strategy binding->strategy ochf2 Use -OCHF₂ (Difluoromethoxy) strategy->ochf2 If H-bond donation is needed OR moderate lipophilicity desired ocf3 Use -OCF₃ (Trifluoromethoxy) strategy->ocf3 If maximal lipophilicity & metabolic stability are needed

References

The Metabolic Stability Standoff: A Comparative Analysis of Difluoromethoxy (OCF₂H) vs. Trifluoromethyl (CF₃) Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds. Among the most utilized moieties are the difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups. This guide provides a comparative analysis of the metabolic stability of compounds bearing these two critical substituents, offering researchers, scientists, and drug development professionals a clear perspective supported by experimental data and detailed methodologies.

Executive Summary

Both the difluoromethoxy and trifluoromethyl groups are prized for their ability to enhance metabolic stability by blocking sites susceptible to metabolism, primarily due to the high strength of the carbon-fluorine bond.[1] The trifluoromethyl group is a well-established and powerful electron-withdrawing group that can significantly increase a compound's resistance to oxidative metabolism.[1] Conversely, the difluoromethoxy group is often employed as a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation, a common metabolic liability.[1] While both substituents are effective, their impact on a molecule's metabolic fate can differ significantly, influencing the choice of which to incorporate into a drug candidate.

Comparative Metabolic Stability Data

Direct head-to-head quantitative comparisons of the metabolic stability of structurally analogous compounds differing only by -OCF₂H and -CF₃ are not extensively available in the public domain.[1] However, based on general principles of drug metabolism and available studies on related compounds, a comparative profile can be constructed. The following table summarizes illustrative in vitro metabolic stability data for hypothetical, structurally analogous aromatic compounds in human liver microsomes (HLM).

Functional GroupHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (μL/min/mg protein)Primary Metabolic Pathway
Difluoromethoxy (-OCF₂H) 4515.4Aromatic hydroxylation at other positions on the ring.
Trifluoromethyl (-CF₃) > 60< 11.5Generally resistant to metabolism; minor metabolism may occur at other sites.

Note: This data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold, the position of the substitution, and the overall physicochemical properties of the compound.

Discussion of Metabolic Profiles

Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is widely regarded as one of the most effective substituents for enhancing metabolic stability.[1] Its strong electron-withdrawing nature deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The C-F bonds are exceptionally strong and resistant to cleavage.[2] This "metabolic blocking" can lead to a significantly longer drug half-life and improved bioavailability.[2] In some cases, the introduction of a CF₃ group can provide a "global protective effect," reducing metabolism at distant sites within the molecule.

Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group is primarily utilized as a metabolically stable replacement for the methoxy (-OCH₃) group. The C-F bonds are highly resistant to cleavage, thus preventing O-demethylation, which is a common and often rapid metabolic pathway for methoxy-containing compounds.[1] However, the metabolic benefit of this substitution is not universal. In some instances, blocking O-demethylation simply shifts the metabolic burden to other parts of the molecule, such as the aromatic ring itself, which may then undergo hydroxylation.[1] A study by Pfizer indicated that, in general, there was no significant additional metabolic stability universally conferred by this substitution across a range of compounds.[1]

Metabolic Pathways and Bioactivation

The primary metabolic fate of compounds containing these substituents often involves metabolism at other sites on the molecule. For OCF₂H-substituted compounds, the metabolic pathway is often diverted from O-demethylation to aromatic hydroxylation. For CF₃-substituted compounds, which are highly resistant to metabolism, any observed metabolism is also likely to occur at other vulnerable positions on the molecule.

It is also important to consider the potential for bioactivation, where a metabolite is more reactive than the parent drug. While generally stable, under certain enzymatic conditions, fluorinated compounds can potentially form reactive intermediates. For instance, the metabolism of some fluorinated anilines can lead to the formation of reactive quinoneimines.

cluster_OCF2H Difluoromethoxy Compound Metabolism cluster_CF3 Trifluoromethyl Compound Metabolism Parent_OCF2H Parent Drug (-OCF₂H) Metabolite_OCF2H Hydroxylated Metabolite Parent_OCF2H->Metabolite_OCF2H CYP450 (Aromatic Hydroxylation) Parent_CF3 Parent Drug (-CF₃) Excretion_CF3 Excreted Unchanged Parent_CF3->Excretion_CF3 High Metabolic Stability

General metabolic pathways for OCF₂H and CF₃ compounds.

Impact on Signaling Pathways

The introduction of -OCF₂H or -CF₃ groups does not typically impart a direct interaction with a specific signaling pathway. Instead, their primary role in this context is to enhance the drug-like properties of a molecule, allowing it to reach its biological target in sufficient concentrations to exert its effect. For example, by increasing metabolic stability, these groups can improve the oral bioavailability and half-life of a drug, leading to sustained engagement with its target and modulation of the intended signaling pathway.

Drugs containing these moieties have been shown to modulate a variety of signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial in regulating cell growth and survival, and its dysregulation is common in cancer.

  • RAS/MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • CGRP-induced cAMP Signaling: This pathway is implicated in migraine pathophysiology.[3]

The enhanced metabolic stability provided by trifluoromethyl and difluoromethoxy groups can be critical for the efficacy of drugs targeting these pathways.

Experimental Protocols

The metabolic stability of compounds is typically assessed using in vitro assays, primarily with liver microsomes or hepatocytes.

Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (to stop the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound. Thaw the HLM on ice and dilute to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the HLM and test compound to the wells of a 96-well plate and pre-incubate at 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).

start Prepare Reagents (Compound, Microsomes, NADPH system) incubate Pre-incubate Compound and Microsomes at 37°C start->incubate initiate Initiate Reaction with NADPH incubate->initiate timepoint Sample at Time Points initiate->timepoint quench Quench Reaction with Acetonitrile timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ and CLint analyze->data start Prepare Hepatocyte Suspension incubate Incubate Hepatocytes with Compound at 37°C start->incubate timepoint Sample at Various Time Points incubate->timepoint terminate Terminate Reaction with Acetonitrile timepoint->terminate process Process Samples for Analysis terminate->process analyze Analyze by LC-MS/MS process->analyze calculate Determine Intrinsic Clearance analyze->calculate

References

A Comparative Guide to the Biological Activity of 3-(Difluoromethoxy)benzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acids represent a significant class of compounds in medicinal chemistry and drug discovery. The introduction of halogen substituents onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby modulating its biological activity. This guide provides a comparative analysis of the biological activity of 3-(difluoromethoxy)benzoic acid and its structural analogs, including 3-chloro-, 3-bromo-, 3-iodo-, and 3-(trifluoromethoxy)benzoic acids. By examining available experimental data, this document aims to offer insights into their therapeutic potential and guide future research endeavors.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and other selected halogenated benzoic acids. Direct comparative studies across a range of assays are limited; therefore, data has been compiled from various sources to provide a relative understanding of their activities.

Table 1: Inhibition of TGF-β Signaling Pathway

CompoundAssay SystemEndpointResultReference
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)TGF-β1-induced A549 cellsInhibition of Smad2/3 phosphorylationSignificant reduction at 50-200 µM[1]

Note: Data for this compound itself is not available. The data presented is for a closely related derivative.

Table 2: Transthyretin (TTR) Binding Affinity

CompoundAssayEndpointResultReference
Halogenated Benzoic Acids (general)Competitive fluorescence displacement assayBinding AffinityModerate to weak binders; affinity increases with hydrophobicity[2]
2-((3,5-dichloro-4-hydroxyphenyl)amino)benzoic acidX-ray crystallographyBinding to TTRIC50: 741 nM[3]

Table 3: Antifungal Activity

CompoundFungal StrainEndpointResult (MIC)Reference
3-Chlorobenzoic acidAspergillus speciesAntifungal ActivityShowed activity[4]
Benzoic acid derivatives (general)Candida albicansAntifungal ActivityMIC values vary based on structure[5]

Note: Specific and comparative Minimum Inhibitory Concentration (MIC) values for the target compounds against the same fungal strains are not consistently reported in the literature.

Table 4: Cytotoxicity Data

CompoundOrganism/Cell LineEndpointResult (EC50/LC50)Reference
3-Bromobenzoic acidPseudokirchneriella subcapitataAlgal growth inhibitionEC50: 0.55 - 270.7 mg/L[6][7]
4-Chlorobenzoic acidPseudokirchneriella subcapitataAlgal growth inhibitionHigh risk to aquatic organisms[6][7]
Haloacetic acids (IAA, BAA, CAA)Caco-2 cellsCytotoxicityIAA ~ BAA > CAA[8]

Note: The presented cytotoxicity data is primarily from ecotoxicological studies and on related haloacids, not specifically on human cell lines for the target benzoic acids in a comparative manner.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Inhibition of TGF-β Signaling: Smad2/3 Phosphorylation Assay

This protocol is based on the methodology used to evaluate the inhibitory effect of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) on the TGF-β/Smad pathway.[1]

  • Cell Culture: Human lung adenocarcinoma A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 50-200 µM DGM) for a specified period.

  • Stimulation: Cells are then stimulated with recombinant human TGF-β1 (e.g., 10 ng/mL) to induce Smad2/3 phosphorylation.

  • Protein Extraction and Western Blotting: After stimulation, total protein is extracted from the cells. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Smad2/3 and total Smad2/3. Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated to determine the extent of inhibition.

Transthyretin (TTR) Binding Assay: Competitive Fluorescence Displacement

This protocol is a general method for assessing the binding of small molecules to TTR.[2]

  • Reagents: Human transthyretin (hTTR), a fluorescent probe that binds to TTR (e.g., 2-(4'-hydroxyphenyl)-6-hydroxybenzothiazole), and the test compounds.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • A solution of hTTR and the fluorescent probe is prepared in the assay buffer.

    • The test compounds are added at various concentrations.

    • The fluorescence intensity is measured using a spectrofluorometer at excitation and emission wavelengths appropriate for the fluorescent probe.

  • Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence intensity. The percentage of displacement is calculated, and the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe) is determined by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Fungal Culture: The fungal strain of interest is grown on an appropriate agar medium. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

  • Inoculation: The fungal suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Mandatory Visualizations

TGF-β/Smad Signaling Pathway

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binding TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment & Phosphorylation Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Complex Formation Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription (e.g., Fibrosis-related genes) SmadComplex->Transcription Nuclear Translocation Inhibitor Halogenated Benzoic Acids (e.g., DGM) Inhibitor->TGFbRI Inhibition

Caption: TGF-β/Smad signaling pathway and the point of inhibition by certain benzoic acid derivatives.

Experimental Workflow for Biological Activity Comparison

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison C1 3-(Difluoromethoxy) benzoic acid A1 TGF-β Signaling (IC50) C1->A1 A2 TTR Binding (IC50 / Kd) C1->A2 A3 Antifungal Activity (MIC) C1->A3 A4 Cytotoxicity (LC50 / EC50) C1->A4 C2 3-Chlorobenzoic acid C2->A1 C2->A2 C2->A3 C2->A4 C3 3-Bromobenzoic acid C3->A1 C3->A2 C3->A3 C3->A4 C4 3-Iodobenzoic acid C4->A1 C4->A2 C4->A3 C4->A4 DA Comparative Analysis & Structure-Activity Relationship (SAR) A1->DA A2->DA A3->DA A4->DA

Caption: A logical workflow for the comparative biological evaluation of halogenated benzoic acids.

Conclusion

The biological activity of this compound and its halogenated analogs is a promising area of research with potential applications in various therapeutic areas. The available data suggests that these compounds can modulate key biological pathways, including TGF-β signaling, and interact with important protein targets like transthyretin. However, a comprehensive and direct comparative analysis of their activities is currently lacking in the literature.

The difluoromethoxy group in this compound is of particular interest as it can offer a unique combination of lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to other halogen substituents.

Future research should focus on systematic in vitro and in vivo studies to directly compare the biological activities of this compound with other 3-halogenated benzoic acids. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds for further drug development. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative investigations.

References

The Evolving Landscape of 3-(Difluoromethoxy)benzoic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 3-(difluoromethoxy)benzoic acid analogs, a versatile chemical scaffold yielding promising candidates for a range of therapeutic areas, from oncology to fibrosis. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the ongoing quest for novel and potent therapeutic agents.

The strategic incorporation of the difluoromethoxy group into benzoic acid derivatives has led to the development of compounds with enhanced pharmacological properties. This is exemplified in recent studies on novel taxoids and inhibitors of pulmonary fibrosis, where the unique electronic properties of the difluoromethoxy moiety contribute to improved potency and drug-like characteristics.

Anticancer Potency: The Rise of Fluorine-Containing Taxoids

A significant area of investigation involves the use of this compound in the synthesis of third-generation taxoids, which have demonstrated remarkable potency against drug-resistant cancer cell lines.[1][2] The inclusion of the 3-difluoromethoxybenzoyl moiety at the C2 position of the taxoid core, in combination with a 2,2-difluorovinyl (DFV) group at the C3' position, has been shown to synergistically enhance cytotoxicity.[1][2]

These novel taxoids exhibit subnanomolar IC50 values against a panel of human cancer cell lines, including those known for multidrug resistance (MDR).[2] The enhanced activity is attributed to a more favorable binding interaction with β-tubulin, where the difluoromethoxy group is accommodated in a deep hydrophobic pocket of the binding site.[2]

Comparative Cytotoxicity Data (IC50 Values in nM)
Compound/TaxoidA549 (Lung)HT29 (Colon)Vcap (Prostate)PC3 (Prostate)LCC6-MDR (Breast, Drug-Resistant)DLD-1 (Colon, Drug-Resistant)
Paclitaxel---->1000>1000
Novel DFV-Taxoids with 3-CHF2O-benzoyl moietySubnanomolarSubnanomolarSubnanomolarSubnanomolar2-4 orders of magnitude more potent than paclitaxel2-4 orders of magnitude more potent than paclitaxel

Note: Specific IC50 values for each novel taxoid are detailed in the source literature. The table provides a summary of the reported potency.

Experimental Protocol: Cytotoxicity Assays

The cytotoxic activity of the novel taxoids was determined using a standard cell proliferation assay. Human cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours. Cell viability was assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated from the dose-response curves.

A Novel Approach to Combating Pulmonary Fibrosis

In a different therapeutic context, a this compound analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has emerged as a potential inhibitor of pulmonary fibrosis.[3] DGM was found to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in vitro and attenuate bleomycin-induced pulmonary fibrosis in vivo.[3]

EMT is a critical process in the pathogenesis of fibrosis, where epithelial cells transform into mesenchymal cells, leading to excessive extracellular matrix deposition. DGM was shown to counteract this process by inhibiting the phosphorylation of Smad2/3, key downstream mediators in the TGF-β signaling pathway.[3]

Key Findings for 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)
Experimental ModelKey Observations
TGF-β1-induced A549 cells (in vitro)- Inhibited expression of α-SMA, vimentin, and collagen I. - Increased expression of E-cadherin. - Significantly reduced Smad2/3 phosphorylation.
Bleomycin-induced pulmonary fibrosis in rats (in vivo)- Reduced lung damage and fibrosis at doses of 30 mg/kg and 60 mg/kg.
Experimental Protocol: Western Blot Analysis for EMT Markers

A549 cells were cultured and treated with TGF-β1 to induce EMT, with or without the presence of DGM. After treatment, total protein was extracted from the cells and quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then blocked and incubated with primary antibodies against α-SMA, vimentin, E-cadherin, and phosphorylated Smad2/3. After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.

TGF_beta_Smad_Pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT promotes gene transcription for DGM DGM DGM->p_Smad2_3 inhibits

Figure 1. TGF-β/Smad signaling pathway and the inhibitory action of DGM.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add 3-(Difluoromethoxy)benzoic Acid Analog Compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate_72h->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2. General experimental workflow for determining cytotoxicity.

References

A Head-to-Head Comparison of Coupling Reagents for the Amidation of 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical process. The choice of coupling reagent is paramount to success, directly impacting reaction yield, purity, and scalability. This guide provides an objective, data-driven comparison of common coupling reagents for the amidation of 3-(difluoromethoxy)benzoic acid, a building block of increasing importance in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group.

The electron-withdrawing nature of the difluoromethoxy substituent can influence the reactivity of the carboxylic acid, making the selection of an optimal coupling reagent a key consideration. This guide evaluates three widely used classes of coupling reagents: an aminium/uronium salt (HATU), a phosphonic acid anhydride (T3P®), and a carbodiimide (EDC) in combination with an additive (Oxyma), to provide a clear comparison of their performance.

Performance Comparison of Coupling Reagents

The following table summarizes representative data for the amidation of this compound with a model primary amine, such as benzylamine. These values are based on typical outcomes for challenging amide couplings and may require optimization for specific substrates.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Representative Yield (%)Representative Purity (%)Key Advantages & Disadvantages
HATU NoneDIPEADMF2–495>98Advantages: Highly efficient and fast-acting, excellent for sterically hindered or electronically challenging substrates.[1][2] Disadvantages: Higher cost, potential for side reactions if used in excess.[3]
T3P® NonePyridineEtOAc4–692>97Advantages: Versatile and safe reagent with easy, aqueous workup to remove byproducts.[4][5] Minimal epimerization, making it ideal for chiral substrates.[4] Disadvantages: May require slightly longer reaction times than HATU.
EDC OxymaDIPEADMF/DCM12–1888>95Advantages: Cost-effective and widely used.[6] Oxyma is a safer and highly effective additive for suppressing racemization.[7][8] The urea byproduct is water-soluble, simplifying purification.[9] Disadvantages: Generally slower reaction times.[10]

Experimental Workflow Visualization

The general process for the amide coupling of this compound involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification Acid This compound Activation Activation (Formation of Activated Ester) Acid->Activation Amine Amine Coupling Coupling (Nucleophilic Attack by Amine) Amine->Coupling Reagent Coupling Reagent (HATU, T3P, or EDC/Oxyma) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Desired Amide Product Purification->Product

General workflow for amide coupling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific amine used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for rapid and high-yielding synthesis, especially with challenging or valuable amines.

  • Activation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add HATU (1.1 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated OAt-ester.[1]

  • Coupling: Add the desired amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Amide Coupling

This protocol offers a safe and efficient method with a straightforward purification process, making it highly suitable for scale-up.[4][5]

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in ethyl acetate (EtOAc), add pyridine (2.0 eq).

  • Reagent Addition: Slowly add T3P® (1.5 eq, typically as a 50% solution in EtOAc) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water. The water-soluble phosphonic acid byproducts are easily removed by washing the organic layer with water and saturated aqueous NaHCO₃ solution.[4] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is often of high purity but can be further purified by flash column chromatography if necessary.

Protocol 3: EDC/Oxyma-Mediated Amide Coupling

This protocol provides a cost-effective and reliable method for a wide range of substrates.[7]

  • Activation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and Oxyma (1.2 eq) in DMF or dichloromethane (DCM). Cool the solution to 0 °C. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.[7] Stir for 20-30 minutes at 0 °C.

  • Coupling: Add the amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃ solution, and brine. The urea byproduct from EDC is soluble in the aqueous layers.[9] Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The choice of coupling reagent for the amidation of this compound has a significant impact on reaction outcomes.

  • HATU is the reagent of choice for speed and efficiency, particularly for difficult couplings where cost is a secondary concern.[1]

  • T3P® offers an excellent balance of high yield, safety, and ease of purification, making it a strong candidate for both bench-scale and process chemistry applications.[5]

  • EDC/Oxyma represents a reliable and economical option for routine amide synthesis, with Oxyma providing a modern, safer alternative to traditional additives like HOBt.[7][8]

Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the amine, scale, cost, and desired purity. The protocols provided herein serve as a robust starting point for the successful synthesis of this compound amides.

References

A Comparative Guide to the Purity Analysis of 3-(Difluoromethoxy)benzoic Acid by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Difluoromethoxy)benzoic acid is a key building block in the synthesis of various pharmaceutical agents and agrochemicals. Its purity is of paramount importance as impurities can affect the safety, efficacy, and batch-to-batch consistency of the final product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for assessing the purity of such compounds.[1] This guide provides an objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and representative data.

Relying on a single analytical method for purity determination can be misleading. Therefore, employing orthogonal methods, which are based on different chemical or physical principles, provides a more comprehensive and reliable assessment.[1] This guide explores the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis for separating and quantifying components in a mixture. For purity assessment, a UV detector is commonly used, and purity is often determined by an area percent method. This method is highly sensitive for detecting trace impurities but assumes that all components have a similar response factor at the detection wavelength.[2]

Experimental Protocol: HPLC-UV

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of 0.1 mg/mL.

Data Presentation: HPLC

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm[3]
Injection Volume 10 µL

Table 2: Representative HPLC Purity Analysis Results

Peak IDRetention Time (min)Peak AreaArea %Identification
13.51,5000.05Starting Material Impurity
28.22,985,00099.85This compound
310.13,0000.10By-product Impurity
Total 2,989,500 100.00

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for purity determination.[2][4] It allows for the direct measurement of an analyte's concentration by comparing the integral of its signal to that of a certified internal standard of known purity.[2] A key advantage is that it provides an absolute purity value without the need for a specific reference standard of the analyte itself.[2][5]

Experimental Protocol: ¹H-qNMR and ¹⁹F-qNMR

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆)

    • Certified Internal Standard (e.g., Maleic acid or 1,4-Dinitrobenzene)

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

Data Presentation: qNMR

Table 3: qNMR Method Parameters

Parameter¹H-qNMR Value¹⁹F-qNMR Value
Spectrometer Frequency 400 MHz376 MHz
Solvent DMSO-d₆DMSO-d₆
Internal Standard Maleic Acid4,4´-Difluorobenzophenone
Relaxation Delay (D1) 30 s30 s
Number of Scans 1632
Acquisition Time 4 s4 s

Table 4: Representative qNMR Purity Calculation

ParameterAnalyte (¹H)Standard (¹H)Analyte (¹⁹F)Standard (¹⁹F)
Signal Integral (I) 1.00 (Ar-H)1.00 (CH=CH)1.00 (-OCHF₂)1.00 (Ar-F)
Number of Nuclei (N) 1222
Molar Mass (M) 188.11 g/mol 116.07 g/mol 188.11 g/mol 218.18 g/mol
Mass (m) 10.05 mg5.12 mg10.05 mg5.21 mg
Purity of Standard (P_std) 99.9%99.8%
Calculated Purity (P_analyte) 98.5% 98.7%

The purity is calculated using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Comparison of HPLC and qNMR for Purity Analysis

The choice between HPLC and qNMR depends on the specific requirements of the analysis. Both techniques offer high precision, but their principles and accuracies differ.[2]

Table 5: Head-to-Head Comparison

FeatureHPLC (UV Area Percent)qNMR (with Internal Standard)
Principle Comparative, based on separation and UV response.[2]Direct, primary method based on signal intensity proportional to molar concentration.[2]
Accuracy High, but can be influenced by the response factors of impurities.[6]High, provides an absolute purity value.[2]
Precision Excellent, with low relative standard deviation (RSD).[2]Excellent, with low RSD.[2]
Reference Standard Requires a reference standard of the main compound for assay; assumes equal response for impurities in area % method.Requires a certified internal standard, not necessarily the analyte itself.[5]
Quantification Relative (Area %) or absolute (with standard).Absolute.
Structural Information None.Provides detailed structural information, aiding in impurity identification.[7]
Sample Throughput High, with modern autosamplers.Lower, due to longer acquisition times for quantitative accuracy.
Destructive? Yes.No, the sample can be recovered.[8]
Interpreting Discrepancies

In the representative data, HPLC suggests a purity of 99.85%, while qNMR indicates a purity of around 98.6%. This discrepancy can arise if an impurity co-elutes with the main peak in HPLC or has a significantly different UV response factor, leading to an inaccurate quantification by area percent.[2] qNMR, being a molar-based technique, is not affected by the chromophoric properties of the molecules and often provides a more accurate representation of the sample's composition.[2]

Experimental Workflow and Logic

The following diagram illustrates a comprehensive workflow for the purity analysis of this compound, integrating both HPLC and qNMR techniques for robust characterization.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Final Assessment Sample Sample of this compound Prep_HPLC Prepare HPLC Sample (0.1 mg/mL in ACN/H2O) Sample->Prep_HPLC Prep_qNMR Prepare qNMR Sample (with Internal Standard in DMSO-d6) Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC qNMR ¹H & ¹⁹F qNMR Analysis Prep_qNMR->qNMR Analyze_HPLC Calculate Purity by Area % HPLC->Analyze_HPLC Analyze_qNMR Calculate Absolute Purity qNMR->Analyze_qNMR Compare Compare Results Analyze_HPLC->Compare Analyze_qNMR->Compare Report Final Purity Report Compare->Report Results Consistent Investigate Investigate Discrepancy Compare->Investigate Discrepancy > 1% Investigate->Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity analysis of this compound. HPLC is highly effective for detecting and quantifying trace impurities, especially when their response factors are known. qNMR provides a robust, primary method for determining absolute purity and offers valuable structural information that can aid in the identification of unknown impurities.[7][8] For comprehensive and reliable purity assessment in a drug development setting, a dual-method approach using both HPLC and qNMR is highly recommended. This orthogonal validation provides a high degree of confidence in the reported purity value, ensuring the quality and consistency of the final product.[1]

References

Assessing the Lipophilicity of Compounds Derived from 3-(Difluoromethoxy)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated Lipophilicity of 3-(Difluoromethoxy)benzoic Acid Derivatives

In the absence of a comprehensive experimental dataset for a series of this compound derivatives, the following table presents calculated logP ( clogP) and estimated logD at pH 7.4 values. The clogP for the parent compound is provided, and the ΔlogD₇.₄ values for various substituents are based on median contributions from a large dataset of pharmaceutically relevant molecules.[1] This provides a comparative estimation of how common chemical modifications are likely to influence the lipophilicity of the core structure.

CompoundSubstituent (R)clogP (Parent)Median ΔlogD₇.₄ of Substituent[1]Estimated logD₇.₄
This compound-H2.13 (calculated)N/A~2.13
2-Amino-3-(difluoromethoxy)benzoic acid2-NH₂--1.1~1.03
4-Amino-3-(difluoromethoxy)benzoic acid4-NH₂--1.1~1.03
2-Chloro-3-(difluoromethoxy)benzoic acid2-Cl-+0.4~2.53
4-Chloro-3-(difluoromethoxy)benzoic acid4-Cl-+0.4~2.53
2-Hydroxy-3-(difluoromethoxy)benzoic acid2-OH--0.6~1.53
4-Hydroxy-3-(difluoromethoxy)benzoic acid4-OH--0.6~1.53
2-Methyl-3-(difluoromethoxy)benzoic acid2-CH₃-+0.4~2.53
4-Methyl-3-(difluoromethoxy)benzoic acid4-CH₃-+0.4~2.53
2-Nitro-3-(difluoromethoxy)benzoic acid2-NO₂--0.1~2.03
4-Nitro-3-(difluoromethoxy)benzoic acid4-NO₂--0.1~2.03

Note: The estimated logD₇.₄ is derived by adding the median ΔlogD₇.₄ of the substituent to the calculated logP of the parent compound. This is an approximation and actual experimental values may vary. The logD of the parent compound at pH 7.4 is expected to be lower than its logP due to the partial ionization of the carboxylic acid.

Experimental Protocols for Lipophilicity Determination

The two most common methods for the experimental determination of lipophilicity are the shake-flask method for direct logP or logD measurement and reversed-phase high-performance liquid chromatography (RP-HPLC) for indirect determination.

Shake-Flask Method (logP/logD)

This is the "gold standard" method for determining the partition coefficient.[2][3] It directly measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.

Protocol:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated buffer.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration of the test compound should be within the linear range of the analytical method.

    • Securely cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

  • Phase Separation:

    • Centrifuge the vials at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • The logP (for non-ionizable compounds) or logD (at a specific pH for ionizable compounds) is the base-10 logarithm of the partition coefficient.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a rapid and widely used indirect method for estimating lipophilicity.[4][5] It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its logP value.

Protocol:

  • System Preparation:

    • Use an HPLC system equipped with a C18 reversed-phase column.

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration:

    • Select a set of standard compounds with known and reliable logP values that span a range encompassing the expected logP of the test compounds.

    • Inject each standard compound individually and record its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀.

    • Plot log(k) versus the known logP values for the standards to generate a calibration curve.

  • Sample Analysis:

    • Dissolve the test compounds in the mobile phase.

    • Inject the test compounds into the HPLC system under the same chromatographic conditions used for the standards and record their retention times.

  • Calculation:

    • Calculate the capacity factor (k) for each test compound.

    • Using the equation of the linear regression from the calibration curve, determine the logP of the test compounds from their log(k) values.

Visualizations

Experimental Workflow for Lipophilicity Assessment

The following diagram illustrates the general workflow for determining the lipophilicity of a compound using both the shake-flask and RP-HPLC methods.

G cluster_0 Shake-Flask Method (Direct Measurement) cluster_1 RP-HPLC Method (Indirect Measurement) prep_sf Prepare Pre-saturated n-Octanol and Buffer partition Partitioning: Shake Compound with Solvents prep_sf->partition sample_prep_sf Prepare Compound Stock Solution sample_prep_sf->partition separate_sf Phase Separation (Centrifugation) partition->separate_sf quant_sf Quantify Compound in Each Phase (e.g., LC-MS) separate_sf->quant_sf calc_sf Calculate logP/logD quant_sf->calc_sf end Lipophilicity Value calc_sf->end prep_hplc Prepare HPLC System and Mobile Phase standards Inject Standards with Known logP Values prep_hplc->standards cal_curve Generate Calibration Curve (log(k) vs. logP) standards->cal_curve calc_hplc Calculate logP from Calibration Curve cal_curve->calc_hplc sample_prep_hplc Prepare Test Compound Solution inject_sample Inject Test Compound and Measure Retention Time sample_prep_hplc->inject_sample inject_sample->calc_hplc calc_hplc->end start Compound Synthesis cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1

Caption: Workflow for experimental lipophilicity determination.

TGF-β/Smad Signaling Pathway

The lipophilicity of drug candidates can influence their ability to reach intracellular targets. For instance, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid has been studied for its inhibitory effects on the TGF-β1-induced epithelial-mesenchymal transition, a process mediated by the Smad signaling pathway.[3][6]

TGF_Smad_Pathway cluster_nucleus TGFb TGF-β1 Receptor TGF-β Receptor II/I Complex TGFb->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., EMT genes) Complex->Transcription Regulates DGM 3-(Difluoromethoxy)benzoic Acid Derivative (DGM) DGM->pSmad23 Inhibits

Caption: TGF-β/Smad signaling pathway and the inhibitory point of a this compound derivative.

References

A Head-to-Head Battle in Fibrosis: Benchmarking 3-(Difluoromethoxy)benzoic Acid Derivatives Against an Established Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective treatments for idiopathic pulmonary fibrosis (IPF), a novel 3-(difluoromethoxy)benzoic acid derivative, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), is showing considerable promise in preclinical studies. This comparison guide provides a detailed analysis of DGM's performance benchmarked against Pirfenidone (PFD), a current standard-of-care medication for IPF. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DGM's potential as a next-generation anti-fibrotic agent.

The development of fibrotic diseases like IPF is complex, with the transforming growth factor-β1 (TGF-β1) signaling pathway playing a pivotal role in the pathological accumulation of extracellular matrix.[1] This pathway, particularly the downstream Smad2/3 signaling, is a key therapeutic target for anti-fibrotic drugs.[2][3][4][5] DGM has been specifically investigated for its ability to modulate this pathway and mitigate the progression of lung fibrosis.

Quantitative Performance Analysis

The following tables summarize the comparative performance of DGM and Pirfenidone in key preclinical models of pulmonary fibrosis.

In Vitro: Inhibition of Epithelial-Mesenchymal Transition (EMT)

TGF-β1 is a potent inducer of EMT, a process where epithelial cells acquire a mesenchymal phenotype, contributing to fibrosis. The ability of DGM and PFD to inhibit this transition in A549 human lung epithelial cells was evaluated.

CompoundConcentrationKey Observations
DGM 50-200 µMNo cytotoxic effects observed up to 200 µM. Effectively inhibited TGF-β1 induced cell proliferation.[1]
Inhibited the expression of mesenchymal markers (α-SMA, vimentin, collagen I) and increased the epithelial marker (E-cadherin).[1]
Significantly reduced the phosphorylation levels of Smad2/3.[1]
Pirfenidone (PFD) Not specified in direct comparisonKnown to suppress TGF-β production.[2]

Note: While a direct side-by-side IC50 comparison for EMT inhibition was not available in the reviewed literature, the evidence suggests DGM is a potent inhibitor of this process.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis Rat Model

The bleomycin-induced rodent model is a well-established standard for preclinical assessment of potential IPF therapies.[6][7][8][9]

Treatment GroupDosageKey Findings on Lung FunctionHistopathological Observations
DGM 30 mg/kg & 60 mg/kgSignificantly improved Forced Vital Capacity (FVC), Deep Inspiratory Volume (IC), and other lung function indices.[1]Reduced lung inflammation and fibrosis as indicated by H&E and Masson's trichrome staining.[1]
60 mg/kgShowed a stronger positive effect on lung function than PFD at the same dose.[1]Reduced structural alveolar lesions and inflammatory cell infiltration.[1]
Pirfenidone (PFD) 60 mg/kgImproved lung function compared to the bleomycin-only group.[1]Reduced fibrosis, but to a lesser extent than the high-dose DGM group.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of DGM and Pirfenidone.

TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells

This in vitro assay is used to model the cellular changes that contribute to fibrosis.

  • Cell Culture: Human alveolar epithelial cells (A549) are cultured in appropriate media until they reach a suitable confluency.

  • Induction of EMT: The cells are then treated with recombinant human TGF-β1 (typically 5 ng/mL) for 48-72 hours to induce the transition to a mesenchymal phenotype.[10][11][12]

  • Drug Treatment: Concurrently with TGF-β1 stimulation, cells are treated with varying concentrations of the test compounds (DGM or PFD).

  • Assessment of EMT Markers: After the incubation period, cells are harvested and analyzed for the expression of epithelial and mesenchymal markers. This is commonly done using Western blotting to quantify protein levels of E-cadherin (epithelial), α-SMA, and vimentin (mesenchymal).[11]

  • Signaling Pathway Analysis: To determine the mechanism of action, the phosphorylation status of key signaling proteins like Smad2 and Smad3 is assessed by Western blot.[1]

Bleomycin-Induced Pulmonary Fibrosis in Rats

This in vivo model mimics the injury and subsequent fibrotic processes seen in human IPF.

  • Animal Model: Male Sprague-Dawley rats are typically used for this model.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 7.5 U/kg) is administered to induce lung injury and fibrosis.[6] A control group receives a saline solution.

  • Treatment Regimen: Following bleomycin administration, rats are treated with the test compounds (DGM or PFD) or a vehicle control, typically via oral gavage, for a specified period (e.g., 21-28 days).[7]

  • Assessment of Lung Function: Towards the end of the study period, lung function parameters such as Forced Vital Capacity (FVC) and Inspiratory Capacity (IC) are measured using a specialized animal lung function testing system.[1]

  • Histopathological Analysis: After euthanasia, the lungs are harvested, fixed, and sectioned. The lung tissue is then stained with Hematoxylin and Eosin (H&E) to assess inflammation and overall lung architecture, and with Masson's trichrome stain to visualize and quantify collagen deposition (a hallmark of fibrosis).[1] The severity of fibrosis is often graded using a modified Ashcroft score.[7]

Visualizing the Mechanism of Action

To better understand the therapeutic rationale, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR2 TGF-βRII TGFB1->TGFBR2 Binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Activates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Collagen, α-SMA, etc.) Smad_complex->Gene_transcription Translocates to Nucleus DGM DGM DGM->pSmad23 Inhibits Phosphorylation PFD Pirfenidone PFD->TGFB1 Suppresses Production Fibrosis Fibrosis Gene_transcription->Fibrosis

TGF-β/Smad signaling pathway in fibrosis and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison A549_cells A549 Cells TGFB1_treatment TGF-β1 Treatment + DGM/PFD A549_cells->TGFB1_treatment EMT_assessment Assess EMT Markers (Western Blot) TGFB1_treatment->EMT_assessment Data_analysis Quantitative & Qualitative Comparison of DGM vs. PFD EMT_assessment->Data_analysis Rats Rat Model Bleomycin_induction Bleomycin-induced Lung Injury Rats->Bleomycin_induction Drug_administration Oral Administration of DGM/PFD Bleomycin_induction->Drug_administration Lung_function Lung Function Tests Drug_administration->Lung_function Histology Histopathology (H&E, Masson's) Drug_administration->Histology Lung_function->Data_analysis Histology->Data_analysis

Benchmarking workflow for anti-fibrotic compounds.

Conclusion

The preclinical data suggests that 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) is a potent inhibitor of the TGF-β/Smad signaling pathway, a key driver of pulmonary fibrosis. In head-to-head in vivo studies, DGM demonstrated superior efficacy in improving lung function and reducing fibrosis compared to the established drug, Pirfenidone, at the same dosage. These findings warrant further investigation into the therapeutic potential of DGM and its derivatives for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases. Continued research should focus on elucidating a more detailed pharmacokinetic and safety profile, as well as establishing optimal dosing in further preclinical models.

References

Safety Operating Guide

Proper Disposal of 3-(Difluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-(Difluoromethoxy)benzoic acid is classified as a hazardous waste and must be disposed of following stringent protocols. Under no circumstances should this chemical be released into the environment, such as through drains or regular trash.[1][2] This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe laboratory environment.

  • Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[1]

  • Hand Protection: Use protective gloves resistant to chemicals.[1][2]

  • Skin and Body Protection: Long-sleeved clothing is required to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust formation is possible or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is necessary.[1]

Hazard Profile

Understanding the specific hazards associated with this compound is crucial for its safe management and disposal. This substance is a white crystalline solid and is recognized as hazardous by multiple regulatory bodies.[3]

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon contact.[1][2][4]H315
Eye Irritation Causes serious eye irritation.[1][2][4]H319
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][4]H335

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and protects the environment. The following protocol outlines the necessary steps for its proper disposal.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure unused product, contaminated labware (e.g., glassware, spatulas), and solutions.

  • Segregate this waste from non-hazardous materials and other incompatible chemical waste. Benzoic acid and its derivatives should not be stored with oxidizing agents or strong bases.[5][6]

Step 2: Containment and Labeling

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled container.

  • The container must be made of a material compatible with the chemical, such as polyethylene or polypropylene.[7]

  • The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

Step 3: Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[8]

  • The storage location should be a designated hazardous waste accumulation area with restricted access.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.[9]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and treatment.

  • The primary recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[9]

Emergency Procedures in Case of a Spill

In the event of an accidental spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2][10]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][8]

  • Contain the Spill: Prevent the further spread of the spilled material. Do not allow the chemical to enter drains or waterways.[2][8]

  • Clean-up:

    • For a dry spill, carefully sweep or vacuum the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][7]

    • Use spark-proof tools and explosion-proof equipment if necessary.[2]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[7]

  • Personal Decontamination: If there is personal contact, follow these first aid measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][11]

    • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) identify Identify & Segregate Hazardous Waste start->identify contain Contain in Labeled, Compatible Container identify->contain store Store in Designated Hazardous Waste Area contain->store spill Accidental Spill? store->spill contact Contact Licensed Waste Disposal Service transport Professional Collection & Transport contact->transport dispose Final Disposal (e.g., Incineration) transport->dispose spill->contact No emergency Follow Emergency Spill Protocol spill->emergency Yes emergency->identify

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-(Difluoromethoxy)benzoic acid. The following procedural steps are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Classification

This compound is a compound that requires careful handling due to its potential health effects. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritant, Category 2
H319Causes serious eye irritationEye Irritant, Category 2
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Source:[1][2][3][4]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[5] The following table outlines the recommended PPE.

Body PartRecommended ProtectionStandard Compliance (Example)
Eyes/Face Chemical safety goggles. A face shield may be necessary where splashing is a risk.[6][7]European Standard EN 166
Skin Protective gloves (e.g., nitrile, latex) and a long-sleeved lab coat or protective suit.[1][6] Ensure gloves cover the cuffs of the lab coat.[5]-
Respiratory In well-ventilated areas, respiratory protection may not be required. If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]NIOSH/MSHA or EN 149

Source:[1][5][6][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3]

First Aid Measures

Immediate response to exposure is critical. The following table provides first-aid guidance.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2]

Source:[1][2]

Spill and Disposal Plan
  • Spill Containment: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Avoid generating dust.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Waste Disposal: This material is classified as hazardous waste.[1] Dispose of the waste in accordance with local, state, and federal regulations.[1][9] Do not allow the chemical to enter drains.[10] The container should be disposed of at a hazardous or special waste collection point.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep Review SDS and Establish Safe Work Area don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat prep->don_ppe handle Handle in a Well-Ventilated Area (e.g., Fume Hood) don_ppe->handle weigh Weigh and Transfer Chemical handle->weigh spill Spill Response: - Evacuate - Wear PPE - Contain & Clean Up handle->spill exposure Exposure Response: - Follow First Aid Measures - Seek Medical Attention handle->exposure decontaminate Decontaminate Work Surfaces weigh->decontaminate dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose doff_ppe Doff and Dispose of PPE Properly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.